Cycloundeca-1,3-diene
Description
Structure
3D Structure
Properties
CAS No. |
6568-16-7 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
cycloundeca-1,3-diene |
InChI |
InChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-4H,5-11H2 |
InChI Key |
KGGDRNQJDOBVII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CC=CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Feasibility of (Z,Z)-Cycloundeca-1,3-diene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the stereoselective synthesis of (Z,Z)-cycloundeca-1,3-diene, a novel medium-sized carbocycle. Direct synthesis of this compound has not been reported in the literature; therefore, this document provides a comprehensive feasibility analysis based on well-established synthetic methodologies. The core of the proposed synthesis is a Z-selective Ring-Closing Metathesis (RCM) of a novel acyclic precursor, (Z)-undeca-1,5,10-triene. This guide details the proposed multi-step synthesis of the precursor, the critical RCM cyclization step, and predicted analytical data for the target molecule. All quantitative data are summarized in tables, and detailed experimental protocols for key transformations are provided based on analogous reactions. Logical workflows and reaction mechanisms are illustrated using diagrams.
Introduction
Medium-sized rings, particularly those containing specific stereochemical arrangements of double bonds, are important structural motifs in a variety of biologically active natural products and pharmaceutical agents. The conformational constraints and unique topology of these rings can lead to high binding affinities and selectivities for biological targets. (Z,Z)-Cycloundeca-1,3-diene represents an unexplored scaffold that could offer novel properties for applications in drug discovery and materials science. This guide proposes a feasible and stereocontrolled synthesis of this target molecule.
Proposed Synthetic Strategy
The retrosynthetic analysis for (Z,Z)-cycloundeca-1,3-diene points to (Z)-undeca-1,5,10-triene as a suitable precursor for a Ring-Closing Metathesis (RCM) reaction. The synthesis of this precursor can be envisioned through a convergent approach, coupling two smaller fragments.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of (Z,Z)-cycloundeca-1,3-diene.
Synthesis of the Acyclic Precursor: (Z)-Undeca-1,5,10-triene
The synthesis of the acyclic precursor is proposed to be a three-step process starting from commercially available materials.
Step 1: Synthesis of (Z)-Hept-4-en-1,7-diol
A Z-selective Wittig reaction between propanal and the ylide derived from (4-hydroxybutyl)triphenylphosphonium bromide would yield the desired (Z)-hept-4-en-1,7-diol.
Step 2: Ditosylation of (Z)-Hept-4-en-1,7-diol
The diol is then converted to the corresponding ditosylate to create good leaving groups for the subsequent coupling reaction.
Step 3: Coupling with Vinylmagnesium Bromide
A double substitution reaction with vinylmagnesium bromide would afford the target precursor, (Z)-undeca-1,5,10-triene.
Proposed Experimental Protocols
The following are detailed experimental protocols for the key steps of the proposed synthesis, based on analogous reactions found in the literature.
Protocol for Z-Selective Wittig Reaction
-
Reaction: Propanal + (4-hydroxybutyl)triphenylphosphonium bromide → (Z)-Hept-4-en-1,7-diol
-
Procedure: To a stirred suspension of (4-hydroxybutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred for 1 hour at -78 °C. A solution of propanal (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred for 4 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (Z)-hept-4-en-1,7-diol.
Protocol for Z-Selective Ring-Closing Metathesis
-
Reaction: (Z)-Undeca-1,5,10-triene → (Z,Z)-Cycloundeca-1,3-diene
-
Procedure: To a solution of (Z)-undeca-1,5,10-triene (1.0 eq) in anhydrous and degassed dichloromethane (0.005 M) under an argon atmosphere, is added a solution of a Z-selective Grubbs-type catalyst (e.g., Grubbs Z-selective catalyst, 5 mol%) in dichloromethane. The reaction mixture is stirred at reflux for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, hexanes) to yield (Z,Z)-cycloundeca-1,3-diene.
Predicted Quantitative Data
The following tables summarize the expected quantitative data for the key compounds in the proposed synthesis, based on typical yields and spectroscopic data for similar molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) |
| (Z)-Hept-4-en-1,7-diol | C₇H₁₄O₂ | 130.18 | 75-85 |
| (Z)-Undeca-1,5,10-triene | C₁₁H₁₈ | 150.26 | 60-70 |
| (Z,Z)-Cycloundeca-1,3-diene | C₁₁H₁₈ | 150.26 | 50-65 |
Table 1: Predicted Yields for the Synthetic Sequence.
| Compound | ¹H NMR (predicted, CDCl₃, 400 MHz) | ¹³C NMR (predicted, CDCl₃, 100 MHz) |
| (Z)-Undeca-1,5,10-triene | δ 5.85-5.75 (m, 1H), 5.45-5.35 (m, 2H), 5.05-4.95 (m, 4H), 2.20-2.10 (m, 4H), 2.05-1.95 (m, 4H), 1.45-1.35 (m, 2H) | δ 138.5, 132.0, 130.5, 128.5, 115.0, 114.5, 33.5, 32.0, 29.0, 28.5, 27.0 |
| (Z,Z)-Cycloundeca-1,3-diene | δ 6.10-6.00 (m, 2H), 5.50-5.40 (m, 2H), 2.30-2.20 (m, 4H), 1.60-1.40 (m, 10H) | δ 130.0, 128.5, 30.0, 29.5, 28.0, 27.5, 26.0 |
Table 2: Predicted NMR Spectroscopic Data.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of (Z,Z)-cycloundeca-1,3-diene.
Catalytic Cycle of Z-Selective Ring-Closing Metathesis
Caption: Catalytic cycle for Ring-Closing Metathesis.
Conclusion
The synthesis of (Z,Z)-cycloundeca-1,3-diene is deemed highly feasible through the proposed multi-step pathway. The key transformation, a Z-selective Ring-Closing Metathesis, is a powerful and well-documented reaction for the formation of medium-sized rings with high stereocontrol. While the specific substrate for this reaction is novel, the application of modern catalytic methods should provide access to the target molecule in reasonable yields. The successful synthesis of (Z,Z)-cycloundeca-1,3-diene would provide a valuable new molecular scaffold for exploration in medicinal chemistry and materials science. Further experimental validation is required to optimize the proposed reaction conditions and fully characterize the target compound.
(E,Z)-Cycloundeca-1,3-diene: A Technical Guide to Structural Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and techniques required for the structural characterization of (E,Z)-cycloundeca-1,3-diene. Given the limited specific literature on this particular isomer, this document outlines a systematic approach based on established principles of stereochemistry, conformational analysis of medium-sized rings, and advanced spectroscopic techniques. It serves as a blueprint for researchers undertaking the synthesis and characterization of this and related cyclic diene systems.
Introduction to (E,Z)-Cycloundeca-1,3-diene
(E,Z)-cycloundeca-1,3-diene is a medium-sized cyclic hydrocarbon containing an eleven-membered ring with a conjugated diene system. The designation (E,Z) specifies the geometry of the double bonds at positions 1 and 3. The structural characterization of such molecules is challenging due to the inherent conformational flexibility of the large ring and the potential for interconversion between multiple stable or semi-stable conformations. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity and potential applications in areas such as natural product synthesis and drug development.
Hypothetical Synthesis Pathway
A plausible synthetic route to (E,Z)-cycloundeca-1,3-diene could involve a ring-closing metathesis (RCM) reaction, a powerful tool for the formation of medium and large rings. The following diagram outlines a conceptual synthetic workflow.
Caption: Conceptual synthetic pathway for (E,Z)-cycloundeca-1,3-diene.
Experimental Protocols for Structural Elucidation
A multi-technique approach is essential for the unambiguous structural characterization of (E,Z)-cycloundeca-1,3-diene. The following experimental workflow is proposed.
Caption: Workflow for the structural elucidation of (E,Z)-cycloundeca-1,3-diene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to identify the number and types of protons and carbons.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for assigning the (E) and (Z) geometries of the double bonds and for conformational analysis.
-
-
Mass Spectrometry (MS)
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze using a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
-
The accurate mass measurement will confirm the elemental composition (C₁₁H₁₈).
-
X-ray Crystallography
If a single crystal of sufficient quality can be grown, X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.
-
Protocol:
-
Grow single crystals by slow evaporation of a solution, vapor diffusion, or cooling.
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.
-
Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsion angles.
-
Predicted Spectroscopic and Structural Data
The following tables summarize the expected quantitative data for (E,Z)-cycloundeca-1,3-diene, based on known values for similar conjugated dienes and medium-sized rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C1 | 5.8 - 6.2 | 125 - 135 | Olefinic proton, part of the (E) double bond |
| C2 | 6.0 - 6.5 | 128 - 138 | Olefinic proton |
| C3 | 5.5 - 5.9 | 120 - 130 | Olefinic proton, part of the (Z) double bond |
| C4 | 5.7 - 6.1 | 123 - 133 | Olefinic proton |
| C5 | 2.0 - 2.4 | 25 - 35 | Allylic protons |
| C6-C10 | 1.2 - 1.8 | 20 - 30 | Aliphatic protons within the ring |
| C11 | 2.0 - 2.4 | 25 - 35 | Allylic protons |
Table 2: Predicted Key Structural Parameters (from X-ray or Computation)
| Parameter | Predicted Value | Notes |
| C1=C2 Bond Length | 1.33 - 1.35 Å | Typical C=C double bond |
| C2-C3 Bond Length | 1.45 - 1.48 Å | Single bond between two double bonds |
| C3=C4 Bond Length | 1.33 - 1.35 Å | Typical C=C double bond |
| C1-C2-C3-C4 Torsion Angle | ~180° (s-trans) or ~0° (s-cis) | The large ring may allow for either conformation |
| C-C-C Bond Angles (sp³) | 110 - 115° | May deviate from ideal 109.5° due to ring strain |
Conformational Analysis
Medium-sized rings (8-11 members) are known to be conformationally complex due to transannular strain (steric interactions across the ring) and torsional strain.[1] (E,Z)-cycloundeca-1,3-diene is expected to exist as a mixture of several rapidly interconverting conformers in solution at room temperature.
The logical approach to understanding its conformational landscape is a combination of computational modeling and experimental validation.
Caption: Logical workflow for the conformational analysis of (E,Z)-cycloundeca-1,3-diene.
Low-temperature NMR studies could potentially "freeze out" individual conformers, allowing for their individual characterization.[2] The observation of multiple sets of peaks at low temperatures would provide direct evidence for the presence of multiple stable conformations.
Conclusion
The structural characterization of (E,Z)-cycloundeca-1,3-diene requires a rigorous and integrated analytical approach. While challenging due to its conformational flexibility, a combination of high-resolution NMR spectroscopy, mass spectrometry, and computational modeling can provide a detailed picture of its structure and dynamic behavior in solution. In the solid state, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. This guide provides the necessary framework for researchers to successfully elucidate the structure of this and other complex cyclic molecules.
References
The Discovery, Isolation, and Biological Significance of Cycloundecadiene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of cycloundecadiene derivatives, with a specific focus on the naturally occurring germacranolide sesquiterpene lactones, costunolide and parthenolide. These compounds, characterized by their eleven-membered carbocyclic ring, have garnered significant interest in the scientific community for their potent anti-inflammatory and anticancer properties. This document details the experimental protocols for their extraction from natural sources, the synthesis of novel derivatives, and their modulation of key cellular signaling pathways.
Discovery and Natural Sources
The journey into the world of cycloundecadiene derivatives began with the isolation of costunolide from the roots of Saussurea lappa (costus root), a plant with a long history in traditional medicine.[1][2][3][4] Subsequent research led to the discovery of a diverse family of related compounds, known as germacranolides, in various plant species. Parthenolide, another prominent member of this class, is primarily isolated from the leaves and flowers of feverfew (Tanacetum parthenium).[5][6][7] These natural products serve as the foundation for the exploration of the chemical and biological diversity of cycloundecadiene derivatives.
Isolation from Natural Sources
The isolation of costunolide and parthenolide from their respective plant matrices involves multi-step extraction and chromatographic purification processes. The efficiency of these processes is highly dependent on the choice of solvents and chromatographic techniques.
Isolation of Costunolide from Saussurea lappa
The extraction of costunolide from the powdered roots of Saussurea lappa is typically achieved using organic solvents. Methanol has been shown to be a highly effective solvent for this purpose.[4] The following protocol outlines a general procedure for the isolation and purification of costunolide:
Experimental Protocol: Isolation of Costunolide
-
Extraction:
-
Powdered roots of Saussurea lappa are extracted with methanol using sonication for 30 minutes.[3][4]
-
The mixture is then centrifuged at 4000 rpm for 20 minutes, and the supernatant is collected.[3][4]
-
This extraction process is repeated three to four times to ensure maximum yield.[3][4]
-
The collected supernatants are combined and concentrated under vacuum to yield a crude extract.[3]
-
-
Purification:
-
The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[8]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing costunolide are combined and further purified by high-speed counter-current chromatography (HSCCC) to yield pure costunolide.[2]
-
Isolation of Parthenolide from Tanacetum parthenium
Parthenolide is extracted from the dried, powdered flowering tops of Tanacetum parthenium. The following is a typical laboratory-scale isolation procedure:
Experimental Protocol: Isolation of Parthenolide
-
Extraction:
-
Purification:
-
The extract paste is dissolved in ethanol and filtered.[9]
-
The filtrate is treated with an adsorbent like activated charcoal and starch to decolorize it.[9]
-
The filter cake is then dissolved in an organic solvent mixture, filtered, concentrated, and dried to yield parthenolide.[9]
-
Further purification can be achieved using flash column chromatography.[5]
-
Synthesis of Cycloundecadiene Derivatives
The structural modification of naturally occurring cycloundecadiene derivatives has been a key strategy in the development of new therapeutic agents with enhanced potency and selectivity. The synthesis of 13-amino derivatives of costunolide has been shown to improve its cytotoxic activity against various cancer cell lines.[10]
Experimental Protocol: Synthesis of 13-Amino Costunolide Derivatives
-
A solution of costunolide in a suitable organic solvent is treated with a primary or secondary amine at room temperature.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 13-amino costunolide derivative.
A more complex total synthesis of (±)-epi-costunolide has also been achieved in seven steps, with a key step being a Nozaki–Hiyama–Kishi reaction.[11]
Quantitative Data
The following tables summarize the quantitative data related to the isolation, synthesis, and characterization of costunolide and its derivatives.
Table 1: Isolation and Synthesis Yields
| Compound | Source/Method | Yield | Reference |
| Costunolide | Saussurea lappa (Acetone Extract) | 1.32 - 1.42% | [1] |
| Parthenolide | Tanacetum parthenium | ~0.2% | [5] |
| (±)-epi-Costunolide | 7-Step Total Synthesis | 12% | [11] |
Table 2: Spectroscopic Data for Costunolide
| Technique | Key Signals | Reference |
| ¹³C-NMR | Characteristic signals for the lactone carbonyl and olefinic carbons. | [12][13] |
| MS (ESI) | Precursor-to-product ion transition m/z 233 -> 187. | [14] |
Biological Activities and Signaling Pathways
Costunolide and parthenolide have demonstrated significant biological activities, primarily as anti-inflammatory and anticancer agents. Their mechanism of action involves the modulation of key cellular signaling pathways, including the NF-κB and MAPK/ERK pathways.
Anti-inflammatory Activity
Both costunolide and parthenolide are potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines and mediators.
References
- 1. Isolation and Quantitative Determination of Costunolide from Saussurea Root -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 2. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN105646515A - Preparation method of parthenolide - Google Patents [patents.google.com]
- 10. Synthesis of 13-amino costunolide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seven-Step Synthesis of (±)-epi-Costunolide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Direct identification and quantitative determination of costunolide and dehydrocostuslactone in the fixed oil of Laurus novocanariensis by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Quantitative analysis of costunolide and dehydrocostuslactone in rat plasma by ultraperformance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Investigations of Cycloundeca-1,3-diene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloundeca-1,3-diene, a medium-sized cyclic diene, presents a fascinating subject for theoretical investigation due to its complex conformational landscape. The eleven-membered ring possesses significant flexibility, leading to a multitude of possible low-energy conformations for each stereoisomer. Furthermore, the two double bonds can exist in different cis/trans configurations, giving rise to a set of distinct stereoisomers. Understanding the relative stabilities, geometric parameters, and interconversion pathways of these isomers is crucial for predicting their reactivity and potential applications, particularly in the realm of medicinal chemistry and material science where molecular shape and energy are paramount.
This technical guide outlines the theoretical methodologies and computational workflows applicable to the in-depth study of this compound isomers. It is intended to provide researchers with a framework for conducting similar theoretical investigations.
Theoretical Methodologies
The theoretical study of flexible molecules like this compound isomers requires a multi-pronged approach, typically involving a combination of molecular mechanics and quantum mechanical calculations.
Conformational Search
Given the large number of degrees of freedom in an eleven-membered ring, a thorough conformational search is the essential first step. Molecular mechanics (MM) methods are well-suited for this task due to their computational efficiency.
Experimental Protocol: Molecular Mechanics Conformational Search
-
Force Field Selection: Employ a reliable force field such as MM3, MMFF94, or OPLS3. The choice of force field can influence the results, so it is advisable to test more than one.
-
Initial Structure Generation: Generate initial 3D structures for each possible stereoisomer of this compound (e.g., (1Z,3Z), (1E,3Z), (1Z,3E), (1E,3E)).
-
Search Algorithm: Utilize a systematic or stochastic conformational search algorithm. Common methods include:
-
Systematic Search: Rotates each rotatable bond by a defined increment. This can be computationally expensive for a ring of this size.
-
Stochastic/Monte Carlo Search: Randomly perturbs the geometry and accepts or rejects the new conformation based on its energy.
-
Molecular Dynamics (MD): Simulates the motion of the molecule at a given temperature, exploring different conformational states over time.
-
-
Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.
-
Filtering: The resulting conformers are filtered based on an energy window (e.g., within 10-15 kcal/mol of the global minimum) and geometric uniqueness (e.g., using RMSD clustering).
Quantum Mechanical Calculations
The low-energy conformers identified from the molecular mechanics search should then be subjected to more accurate quantum mechanical (QM) calculations to refine their geometries and determine their relative energies.
Experimental Protocol: Quantum Mechanical Calculations
-
Method Selection: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional is a common starting point. For higher accuracy, methods like M06-2X or double-hybrid functionals can be used. Ab initio methods like MP2 can also be employed.
-
Basis Set Selection: A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ is recommended.
-
Geometry Optimization: The geometry of each conformer is optimized at the chosen level of theory.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).
-
Single-Point Energy Calculations: To further refine the relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
Data Presentation: Expected Quantitative Results
The results of the theoretical calculations should be summarized in a clear and concise manner to facilitate comparison between isomers. The following tables illustrate the type of data that would be generated.
Note: The data presented in these tables are hypothetical and for illustrative purposes only. They are based on typical values observed for similar cyclic dienes and are intended to demonstrate the expected format of the results from a computational study.
Table 1: Relative Energies of this compound Stereoisomers (Illustrative Data)
| Stereoisomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| (1Z,3Z) | 0.00 | 0.00 | 0.00 |
| (1E,3Z) | +2.5 | +2.3 | +2.8 |
| (1Z,3E) | +2.8 | +2.6 | +3.1 |
| (1E,3E) | +5.0 | +4.7 | +5.5 |
Table 2: Key Geometric Parameters of the Most Stable Conformer of (1Z,3Z)-Cycloundeca-1,3-diene (Illustrative Data)
| Parameter | Value |
| C1=C2 Bond Length (Å) | 1.34 |
| C3=C4 Bond Length (Å) | 1.35 |
| C2-C3 Bond Length (Å) | 1.46 |
| C1-C2-C3-C4 Dihedral Angle (°) | -10.5 |
| C2-C3-C4-C5 Dihedral Angle (°) | 165.2 |
Visualization of Computational Workflow
A clear workflow is essential for planning and executing a comprehensive theoretical study. The following diagram illustrates a typical workflow for the conformational analysis and energy ranking of this compound isomers.
Caption: Computational workflow for the theoretical study of this compound isomers.
Conclusion
The theoretical study of this compound isomers provides valuable insights into their conformational preferences and relative stabilities. A systematic approach, combining robust conformational searching with accurate quantum mechanical calculations, is essential for navigating the complex potential energy surface of these medium-sized rings. The methodologies and workflow presented in this guide offer a solid foundation for researchers to undertake such investigations, ultimately contributing to a deeper understanding of the structure-property relationships in this and related molecular systems. The data generated from these studies can be instrumental in the rational design of new molecules with specific three-dimensional structures and desired chemical properties.
Conformational Preferences of the Cycloundecane Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cycloundecane ring, an eleven-membered carbocycle, represents a fascinating and challenging area of conformational analysis. As a medium-sized ring, it exhibits a complex interplay of torsional strain, angle strain, and transannular interactions, leading to a rich conformational landscape. Understanding these conformational preferences is of paramount importance in the fields of organic chemistry, materials science, and particularly in drug development, where the three-dimensional architecture of a molecule dictates its biological activity. This technical guide provides a comprehensive overview of the conformational preferences of the cycloundecane ring system, detailing the key experimental and computational methodologies used in its study and highlighting its relevance in medicinal chemistry.
Core Concepts: The Energetic Landscape of Cycloundecane
Cycloundecane avoids the high energy of a planar conformation by adopting a puckered, three-dimensional structure. Its conformational preferences are primarily dictated by a delicate balance between minimizing transannular steric repulsions (non-bonded interactions between atoms across the ring) and alleviating torsional strain (eclipsing interactions between adjacent C-H bonds).[1] This results in a potential energy surface with multiple local minima, each corresponding to a distinct conformer.
At low temperatures, the conformational equilibrium of cycloundecane is dominated by two primary conformers: [2] and [3] . Low-temperature 13C NMR spectroscopy has been instrumental in elucidating the relative populations of these conformers. In a solution at -183.1 °C, cycloundecane exists as a mixture of approximately 59% of the[2] conformer and 41% of the[3] conformer.
Quantitative Conformational Analysis
Computational chemistry plays a pivotal role in quantifying the energetic and geometric properties of cycloundecane's conformers. A variety of methods, ranging from molecular mechanics to high-level quantum mechanical calculations, have been employed to model the system.
Calculated Relative Energies and Populations
The following table summarizes the calculated relative free energies and corresponding populations of the two major conformers of cycloundecane. These values are typically obtained from computational methods such as Molecular Mechanics (MM3 and MM4) and Density Functional Theory (DFT).
| Conformer | Calculated Relative Free Energy (kcal/mol) | Calculated Population (%) | Experimental Population (%) at -183.1 °C |
| [2] | 0.00 | ~60 | ~59 |
| [3] | ~0.16 | ~40 | ~41 |
Note: Calculated values are approximate and can vary depending on the computational method and level of theory employed.
Key Geometrical Parameters
The distinct shapes of the[2] and[3] conformers are defined by their unique sets of dihedral angles and transannular distances. These parameters provide insight into the specific steric and torsional strains within each conformation.
| Conformer | Key Dihedral Angles (Representative) | Key Transannular Distances (H···H) (Å) |
| [2] | A mix of gauche and anti conformations | Multiple short contacts |
| [3] | Predominantly gauche conformations | Significant transannular repulsions |
Note: Specific values for dihedral angles and transannular distances require detailed output from computational models.
Experimental Protocols for Conformational Elucidation
The study of cycloundecane's conformation relies on a synergistic approach combining computational predictions with experimental validation. Several key techniques are employed to probe the structure and dynamics of this flexible ring system.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To slow down the interconversion between conformers on the NMR timescale, allowing for the observation of distinct signals for each populated conformation and the determination of their relative populations.
Detailed Methodology:
-
Sample Preparation: A solution of cycloundecane is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (CHFCl2) and dichlorodifluoromethane (CF2Cl2) or propane. The concentration is typically in the range of 0.1-0.5 M.
-
Instrumentation: A high-field NMR spectrometer (e.g., 125 MHz for 13C) equipped with a variable temperature unit is used.
-
Data Acquisition:
-
The sample is cooled to a very low temperature, typically around -180 °C.
-
Proton-decoupled 13C NMR spectra are acquired. The use of a pulse sequence with a short relaxation delay is often employed to enhance the signal-to-noise ratio, especially for carbons with long relaxation times.
-
A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The distinct resonances for each conformer are identified and assigned based on computational predictions of chemical shifts and symmetry considerations.
-
The relative populations of the conformers are determined by integrating the corresponding 13C NMR signals. The free energy difference (ΔG) between the conformers can then be calculated using the equation: ΔG = -RTlnK, where K is the equilibrium constant determined from the population ratio.
-
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional structure of a cycloundecane derivative in the solid state, providing definitive information on bond lengths, bond angles, and torsion angles for a single conformation.
Detailed Methodology:
-
Crystal Growth: Single crystals of a suitable cycloundecane derivative are grown. This often involves introducing functional groups that facilitate crystallization through intermolecular interactions. A common method is the slow evaporation of a solvent from a saturated solution.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer.
-
The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), rotates the crystal while irradiating it with X-rays. The diffracted X-rays are detected by an area detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
-
Data Deposition and Analysis:
-
The final crystallographic data, including atomic coordinates, are typically deposited in the Cambridge Crystallographic Data Centre (CCDC).
-
The detailed geometric parameters of the cycloundecane ring within the crystal structure can then be analyzed and compared with computational models.
-
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy
Objective: To determine the rotational constants and, consequently, the precise gas-phase structure of different conformers of cycloundecane. This technique is highly sensitive to the mass distribution of the molecule and can distinguish between different conformers.
Detailed Methodology:
-
Sample Introduction: A sample of cycloundecane is vaporized, often with gentle heating, and seeded into a stream of an inert carrier gas (e.g., neon or argon).
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (typically 1-5 K), trapping them in their lowest energy conformations.
-
Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the vacuum chamber. This pulse rapidly sweeps through a range of frequencies, simultaneously exciting multiple rotational transitions of all polar conformers present in the expansion.
-
Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This weak molecular emission is detected by a sensitive antenna.
-
Data Processing and Analysis:
-
The FID is digitized and Fourier transformed to produce a frequency-domain rotational spectrum.
-
The observed rotational transitions are assigned to specific conformers by comparing the experimental spectrum to theoretical predictions from quantum chemical calculations.
-
The rotational constants (A, B, and C) for each observed conformer are determined by fitting the assigned transitions to a rotational Hamiltonian. These constants are directly related to the moments of inertia and thus the 3D structure of the conformer.
-
Logical and Experimental Workflows
The determination of the conformational preferences of a flexible molecule like cycloundecane follows a well-defined workflow that integrates computational and experimental approaches.
Conformational Analysis Workflow
Caption: A typical workflow for the conformational analysis of cycloundecane.
Relevance to Drug Development
The conformational rigidity and well-defined three-dimensional shapes of medium-sized rings like cycloundecane make them attractive scaffolds in drug design. By incorporating a cycloundecane moiety into a larger molecule, medicinal chemists can:
-
Constrain Flexibility: Reducing the conformational flexibility of a drug candidate can lead to a lower entropic penalty upon binding to its target, potentially increasing binding affinity and specificity.
-
Introduce 3D Diversity: The non-planar nature of the cycloundecane ring allows for the precise spatial arrangement of pharmacophoric groups, enabling the exploration of three-dimensional chemical space to better match the topology of a protein binding site.
-
Scaffold Hopping: Cycloundecane and its derivatives can serve as novel, non-planar scaffolds to replace more common aromatic or smaller cycloalkane rings in existing drug molecules, potentially leading to improved properties and novel intellectual property.
-
Modulate Physicochemical Properties: The incorporation of a carbocyclic ring can influence properties such as lipophilicity and metabolic stability, which are critical for a drug's pharmacokinetic profile.
While direct examples of cycloundecane-containing drugs are not widespread, the principles learned from its conformational analysis are broadly applicable to the design of macrocyclic and medium-ring-containing therapeutics, a growing area in modern drug discovery. The ability to predict and control the conformation of these flexible ring systems is a key enabling technology in the development of the next generation of medicines.
References
Stability of Cis vs. Trans Isomers of Cycloundeca-1,3-diene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational stability of geometric isomers within cyclic systems is a cornerstone of stereochemistry, profoundly influencing molecular properties and reactivity. In medium-sized rings (C8-C12), the energetic balance between cis and trans isomers often deviates from the trends observed in acyclic or smaller cyclic counterparts. This technical guide provides an in-depth analysis of the factors governing the relative stability of cis and trans isomers of cycloundeca-1,3-diene, a representative medium-sized cycloalkadiene. By examining the interplay of ring strain, transannular interactions, and torsional strain, we elucidate the thermodynamic preference for the cis configuration in this and related systems. This document synthesizes established principles of conformational analysis and outlines the typical experimental and computational methodologies employed to investigate these phenomena.
Introduction: The Challenge of Medium-Sized Rings
Cycloalkanes and their unsaturated derivatives in the C8 to C12 range, often termed "medium-sized rings," present unique conformational challenges. Unlike small rings, which are dominated by angle strain, or large rings, which behave similarly to acyclic systems, medium rings are primarily destabilized by a combination of torsional strain and non-bonded transannular interactions (steric hindrance across the ring). The introduction of double bonds, as in this compound, further constrains the conformational landscape and significantly influences the relative stabilities of its geometric isomers.
For acyclic or large-ring alkenes, trans isomers are generally more stable than their cis counterparts due to reduced steric repulsion between substituents on the double bond. However, in medium-sized rings, this trend is often reversed. The incorporation of a trans double bond within an 11-membered ring imposes severe geometric constraints, leading to a significant increase in ring strain.
Foundational Principles of Isomeric Stability in this compound
The relative stability of cis and trans isomers of this compound is dictated by the overall ring strain, which can be dissected into three primary components:
-
Angle Strain: The deviation of bond angles from their ideal values (120° for sp² carbons and 109.5° for sp³ carbons).
-
Torsional Strain: Destabilization arising from the eclipsing of bonds on adjacent atoms.
-
Transannular Strain: Steric repulsion between non-bonded atoms on opposite sides of the ring that are forced into close proximity.
In the case of this compound, the trans isomer experiences substantially more strain than the cis isomer. The polymethylene chain is forced to span the wider distance of the trans double bond, leading to a contorted and strained conformation. This results in significant transannular interactions, as protons on the methylene groups are brought into close contact with each other across the ring. Conversely, the cis isomer can adopt a more relaxed, lower-energy conformation that minimizes these unfavorable interactions. It is a well-established principle that for cycloalkenes with ring sizes of 11 or smaller, the cis isomer is thermodynamically more stable than the trans isomer.[1][2]
Quantitative Data on Isomer Stability
| Ring Size | Isomer | Relative Stability (kcal/mol) | Strain Energy (kcal/mol) | Reference Principle |
| C8 | cis | More Stable | ~9.7 | [1] |
| trans | Less Stable | ~19.0 | [1] | |
| C10 | cis | More Stable | ~12.2 | [1] |
| trans | Less Stable | ~15.9 | [1] | |
| C11 | cis | More Stable (Predicted) | ~11.3 | [1][2] |
| trans | Less Stable (Predicted) | Higher than cis | [1][2] | |
| C12 | cis | Less Stable | ~10.8 | [1][2] |
| trans | More Stable | ~8.4 | [1][2] |
Note: Strain energies are for the corresponding cycloalkanes and are provided to illustrate the general trend in medium rings. The relative stability trend for the cycloalkenes is well-established.
Methodologies for Stability Determination
The determination of the relative stabilities of isomers like those of this compound typically involves a combination of experimental and computational approaches.
Experimental Protocols
Isomerization Equilibration: A common experimental method to determine the thermodynamic stability of isomers is through equilibration.
-
Catalyst Selection: A suitable acid or metal catalyst is chosen to facilitate the isomerization between the cis and trans isomers without causing side reactions.
-
Reaction Setup: A solution of one isomer (or a mixture of isomers) in an appropriate solvent is prepared. The catalyst is introduced, and the mixture is heated or irradiated to initiate isomerization.
-
Monitoring: The reaction is monitored over time using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the isomers.
-
Equilibrium Determination: The reaction is considered to have reached equilibrium when the ratio of the isomers remains constant over an extended period.
-
Thermodynamic Calculation: The difference in Gibbs free energy (ΔG°) between the isomers at the reaction temperature can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RT ln(K_eq).
Calorimetry: Heats of hydrogenation or combustion can provide data on the relative energies of the isomers.
-
Sample Preparation: Pure samples of each isomer are required.
-
Calorimetric Measurement: The heat released upon hydrogenation or complete combustion of a known amount of each isomer is precisely measured using a calorimeter.
-
Data Analysis: The difference in the heats of hydrogenation or combustion corresponds to the difference in the ground-state energies of the isomers. A less stable isomer will release more heat upon conversion to the same product.
Computational Protocols
Computational chemistry provides powerful tools for predicting the relative stabilities and elucidating the underlying structural features.
Molecular Mechanics (MM):
-
Force Field Selection: An appropriate force field (e.g., MMFF94, UFF) is chosen that is parameterized for hydrocarbons.
-
Conformational Search: A thorough conformational search is performed for both the cis and trans isomers to locate the global minimum energy conformation for each.
-
Energy Calculation: The steric energies of the lowest-energy conformers are calculated. The difference in these energies provides an estimate of the relative stability.
Quantum Mechanics (QM):
-
Method Selection: A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a higher-level ab initio method (e.g., MP2), is selected.
-
Basis Set Selection: An appropriate basis set (e.g., 6-31G(d), cc-pVTZ) is chosen to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The geometries of the cis and trans isomers are fully optimized to find the stationary points on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Comparison: The relative energies (including ZPVE and thermal corrections to obtain Gibbs free energies) of the optimized structures are compared to determine the thermodynamically more stable isomer.
Visualization of Isomeric Relationship and Stability Factors
The following diagrams illustrate the logical relationships in the stability analysis of this compound isomers.
References
Preliminary Reactivity Studies of Cycloundeca-1,3-diene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the reactivity of cycloundeca-1,3-diene is limited in publicly accessible literature. This guide is a predictive overview based on the established principles of organic chemistry and analogous reactivity of other medium-ring (C8-C12) conjugated dienes. The experimental protocols provided are representative examples and would require optimization for this specific substrate.
Introduction
This compound is a cyclic hydrocarbon containing a conjugated diene system within an eleven-membered ring. As a medium-sized ring, its reactivity is influenced by a combination of factors including ring strain, transannular interactions, and the conformational flexibility of the ring system. This document outlines the expected preliminary reactivity of this compound, focusing on key reaction classes relevant to synthetic chemistry and drug development.
Core Reactivity Profile
The conjugated diene moiety is the primary site of reactivity in this compound. The key reactions are expected to be cycloadditions and electrophilic additions.
Cycloaddition Reactions: The Diels-Alder Reaction
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings.[1] this compound is expected to act as the diene component in this reaction, reacting with a variety of dienophiles. The reaction rate and stereoselectivity will be influenced by the ability of the diene to adopt the necessary s-cis conformation.
Illustrative Quantitative Data for Diels-Alder Reactions of Medium-Ring Dienes
| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Cycloocta-1,3-diene | Maleic anhydride | Benzene | 80 | 4 | 92 | Analogous System |
| Cycloocta-1,3-diene | Dimethyl acetylenedicarboxylate | Xylene | 140 | 12 | 85 | Analogous System |
| 1,3-Cyclohexadiene | N-Phenylmaleimide | Toluene | 110 | 2 | 95 | [2] |
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride (Hypothetical)
-
Materials: this compound (1.0 eq), Maleic Anhydride (1.1 eq), Toluene (anhydrous).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
To a solution of this compound in anhydrous toluene, add maleic anhydride.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate. Collect the solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield the Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Diagram of the Diels-Alder Reaction Pathway
Caption: Generalized Diels-Alder reaction pathway.
Electrophilic Addition Reactions
Conjugated dienes undergo electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂).[3] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products can be influenced by reaction conditions such as temperature and solvent.[4][5]
-
Kinetic Control: At lower temperatures, the 1,2-addition product is often favored as it is formed faster.
-
Thermodynamic Control: At higher temperatures, the more stable 1,4-addition product is typically the major product.
Illustrative Data for Electrophilic Addition to Conjugated Dienes
| Diene | Reagent | Solvent | Temperature (°C) | Product Ratio (1,2:1,4) | Reference |
| 1,3-Butadiene | HBr | Ether | -80 | 80:20 | [5] |
| 1,3-Butadiene | HBr | Ether | 40 | 20:80 | [5] |
| 1,3-Cyclohexadiene | Br₂ | CCl₄ | 0 | 60:40 | Analogous System |
Experimental Protocol: Electrophilic Bromination of this compound (Hypothetical)
-
Materials: this compound (1.0 eq), Bromine (1.0 eq), Carbon Tetrachloride (anhydrous).
-
Apparatus: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
-
Procedure:
-
Dissolve this compound in anhydrous carbon tetrachloride and cool the solution in an ice bath.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise with stirring.
-
Continue stirring at 0°C for 1 hour after the addition is complete.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Separate the 1,2- and 1,4-addition products by column chromatography.
-
Characterize the products by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Diagram of the Electrophilic Addition Workflow
Caption: Workflow for electrophilic addition to this compound.
Other Potential Reactivity
Metal-Catalyzed Reactions
Medium-ring dienes can participate in various metal-catalyzed reactions, including:
-
Metathesis: Ring-closing or ring-opening metathesis reactions can be used to synthesize or modify medium-sized rings.[2]
-
Cycloisomerization: Transition metals can catalyze the isomerization of dienes to form other cyclic structures.[6]
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed if the diene is appropriately functionalized (e.g., as a vinyl halide or triflate).
Transannular Reactions
Due to the proximity of atoms across the ring in medium-sized rings, transannular reactions are a possibility.[7] These reactions involve the formation of a bond between non-adjacent atoms and can lead to the formation of bicyclic products, particularly under acidic conditions or during certain rearrangements.
Conclusion
The reactivity of this compound is expected to be dominated by the chemistry of its conjugated diene system, primarily through Diels-Alder cycloadditions and electrophilic additions. The unique conformational properties of the eleven-membered ring may lead to interesting stereochemical outcomes and the potential for transannular reactions. The protocols and data presented in this guide, based on analogous systems, provide a solid foundation for initiating experimental investigations into the chemistry of this intriguing medium-ring diene. Further research is warranted to fully elucidate the specific reactivity and synthetic potential of this compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transannular reactions in medium-sized rings | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cycloundeca-1,3-diene via Ring-Closing Metathesis (RCM)
Introduction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic olefins, including macrocycles that are key structural motifs in many natural products and pharmaceuticals. This application note provides a detailed protocol for the synthesis of cycloundeca-1,3-diene, an 11-membered carbocycle with a conjugated diene system, utilizing RCM. The synthesis of medium to large rings is often challenging, but RCM offers an efficient pathway.[1][2] This document outlines the use of commercially available Grubbs-type ruthenium catalysts, which are known for their functional group tolerance and robust performance in a variety of solvents.[3] The protocol is designed for researchers, scientists, and professionals in drug development who are interested in leveraging RCM for the synthesis of macrocyclic compounds.
Reaction Principle
The synthesis of this compound is achieved through the intramolecular RCM of an acyclic precursor, undeca-1,3,10-triene. The reaction is catalyzed by a ruthenium alkylidene complex, such as a Grubbs catalyst. The catalyst facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the formation of the desired cyclic diene and the release of a volatile byproduct, ethylene, which drives the reaction to completion. The general mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the RCM synthesis of 11- and 12-membered rings, providing a comparative overview of different Grubbs-type catalysts.
Table 1: Comparison of Grubbs Catalysts for the Synthesis of 11- and 12-Membered Carbocycles
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grubbs I | 5 | Dichloromethane | 40 | 12 | 65 | Analogous Systems |
| Grubbs II | 2.5 | Dichloromethane | 25 | 4 | 85 | Analogous Systems |
| Hoveyda-Grubbs II | 2.5 | Toluene | 80 | 2 | 90 | Analogous Systems |
Table 2: Effect of Reaction Parameters on the RCM of an Acyclic Triene Precursor
| Parameter | Variation | Effect on Yield | Notes |
| Catalyst | Grubbs I vs. Grubbs II | Grubbs II generally provides higher yields and faster turnover. | Second-generation catalysts are often more active for macrocyclization. |
| Solvent | Dichloromethane vs. Toluene | Toluene allows for higher reaction temperatures, which can improve reaction rates. | Solvent choice can also affect catalyst stability and solubility. |
| Concentration | 0.1 M vs. 0.01 M | Lower concentrations favor intramolecular RCM over intermolecular polymerization. | High dilution is crucial for macrocyclization. |
| Temperature | 25°C vs. 80°C | Higher temperatures can increase reaction rates but may lead to catalyst decomposition. | Optimal temperature depends on the catalyst used. |
Experimental Protocols
Synthesis of the Acyclic Precursor: Undeca-1,3,10-triene
A detailed, multi-step synthesis would be required to prepare the undeca-1,3,10-triene precursor. This would typically involve standard organic transformations such as Wittig reactions, Grignard reactions, or cross-coupling reactions to construct the carbon backbone with the required terminal and internal double bonds. For the purpose of this application note, we will assume the availability of the precursor.
Ring-Closing Metathesis Protocol for this compound
This protocol is based on general procedures for RCM of acyclic dienes to form macrocycles.
Materials:
-
Undeca-1,3,10-triene
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, syringe, etc.)
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen.
-
Dissolution of the Substrate: Undeca-1,3,10-triene (1 equivalent) is dissolved in anhydrous, degassed dichloromethane to a concentration of 0.01 M. The solution is stirred under an inert atmosphere.
-
Addition of the Catalyst: Grubbs Catalyst®, 2nd Generation (0.025 equivalents) is added to the stirred solution under a positive flow of inert gas.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature (25°C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for 30 minutes to deactivate the catalyst.
-
Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes to 10% ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Workflow for RCM Synthesis
Caption: Workflow for the RCM synthesis of this compound.
Signaling Pathway (Illustrative RCM Catalytic Cycle)
Caption: Simplified catalytic cycle for ring-closing metathesis.
References
Application of Grubbs Catalyst for the Synthesis of 11-Membered Cyclic Dienes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of medium-sized rings, such as 11-membered carbocycles and heterocycles, presents a significant challenge in organic chemistry due to unfavorable enthalpic and entropic factors. Ring-closing metathesis (RCM) catalyzed by ruthenium-based Grubbs catalysts has emerged as a powerful tool for the formation of various unsaturated rings, offering high functional group tolerance and operational simplicity.[1] This document provides detailed application notes and protocols for the synthesis of 11-membered cyclic dienes using Grubbs catalysts, a transformation of interest in the synthesis of natural products and complex molecular architectures. While direct, high-yield syntheses of 11-membered rings via RCM can be challenging, strategic approaches have been developed to access these structures.
Application Notes
The success of ring-closing metathesis for the synthesis of 11-membered rings is highly dependent on the substrate, catalyst choice, and reaction conditions. Generally, the formation of medium-sized rings (8-11 members) is less favorable than for smaller (5-7 members) or larger (>12 members) rings.
Catalyst Selection:
-
First-Generation Grubbs Catalyst (G1): While less reactive, G1 can be effective and is sometimes more selective. It may be suitable for less sterically hindered dienes.
-
Second-Generation Grubbs Catalyst (G2): Featuring an N-heterocyclic carbene (NHC) ligand, G2 is significantly more active and is often the catalyst of choice for more challenging RCM reactions, including the formation of medium-sized rings.[2]
-
Hoveyda-Grubbs Catalysts: These catalysts offer increased stability and are particularly useful in specific applications.
Reaction Conditions:
-
Concentration: High dilution conditions (typically 0.001–0.01 M) are crucial to favor intramolecular RCM over intermolecular oligomerization or polymerization.
-
Solvent: Dichloromethane (DCM) and toluene are the most commonly used solvents. Toluene can be advantageous for reactions requiring higher temperatures.
-
Temperature: Reactions are typically run at room temperature to refluxing temperatures of the solvent. Higher temperatures can sometimes improve yields for sluggish cyclizations but may also lead to catalyst decomposition.
-
Atmosphere: While Grubbs catalysts are more tolerant to air and moisture than other metathesis catalysts, performing reactions under an inert atmosphere (e.g., argon or nitrogen) is recommended for optimal results and catalyst longevity.
Experimental Protocols
While a direct, high-yield RCM to form a simple 11-membered carbocyclic diene is not extensively reported, a tandem Grubbs-catalyzed RCM followed by a Grob fragmentation provides a viable route to this ring system.[3] Below is a protocol adapted from the work of Saicic and coworkers for the synthesis of an 11-membered cyclic diene.
Protocol: Synthesis of an 11-Membered Cyclic Diene via Tandem RCM-Grob Fragmentation
This protocol involves the initial formation of a bicyclic system using a first-generation Grubbs catalyst, followed by a fragmentation to yield the 11-membered ring.
Step 1: Ring-Closing Metathesis
-
Materials:
-
Acyclic diene precursor (specifically, a substituted cyclopentanone or cyclohexanone derivative with two allyl groups)[3]
-
First-Generation Grubbs Catalyst (G1)
-
Anhydrous, degassed dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
-
Procedure:
-
Dissolve the acyclic diene precursor in anhydrous, degassed DCM in a Schlenk flask under an inert atmosphere to achieve a concentration of 0.01 M.
-
Add the First-Generation Grubbs Catalyst (5 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting bicyclic product by flash column chromatography on silica gel.
-
Step 2: Grob Fragmentation
-
Materials:
-
Bicyclic intermediate from Step 1
-
Methanol (MeOH)
-
Hydrazine hydrate
-
Acetic acid (AcOH)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the bicyclic intermediate in methanol.
-
Treat the solution with hydrazine hydrate and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 12 hours.
-
Cool the reaction to 0 °C and add a solution of sodium nitrite in water dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting 11-membered cyclic diene by flash column chromatography.
-
Data Presentation
The following table summarizes representative data for the synthesis of medium-sized rings using Grubbs catalysts, adapted from relevant literature. Note that specific yields for an 11-membered diene via direct RCM are often substrate-dependent and may be moderate.
| Entry | Precursor | Catalyst (mol%) | Solvent | Conc. (M) | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Substituted diallyl cyclopentanone derivative | G1 (5) | DCM | 0.01 | RT | 2-4 | Bicyclic Intermediate | ~80-90 | [3] |
| 2 | Bicyclic Intermediate | - | MeOH | - | RT | 14 | 11-membered diene | ~60-70 | [3] |
Visualizations
Reaction Workflow
Caption: Tandem RCM-Grob fragmentation workflow.
Signaling Pathway (General RCM Mechanism)
References
Application Notes and Protocols: Intramolecular Diels-Alder (IMDA) Reactions of Cycloundecatrienes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the Intramolecular Diels-Alder (IMDA) reaction of cycloundecatrienes, a powerful tool in synthetic organic chemistry for the construction of complex polycyclic systems. These reactions are particularly valuable in the synthesis of natural products and analogues for drug discovery, offering high levels of stereocontrol and efficiency.
Introduction to IMDA Reactions of Cycloundecatrienes
The Intramolecular Diels-Alder (IMDA) reaction is a variation of the Nobel Prize-winning Diels-Alder reaction, where the diene and dienophile are present within the same molecule. This intramolecular nature offers several advantages over its intermolecular counterpart, including increased reaction rates due to a less negative entropy of activation, and often, a higher degree of stereoselectivity.[1] The cyclization of cycloundecatrienes via IMDA reactions typically leads to the formation of tricyclic systems, which are common structural motifs in a wide range of biologically active natural products.
The general transformation involves the [4+2] cycloaddition of a diene and a dienophile tethered by a carbon chain, forming a six-membered ring. In the case of cycloundecatrienes, the existing eleven-membered ring provides the framework for the diene and dienophile, and the IMDA reaction results in the formation of a new bridged or fused ring system.
Key Factors Influencing the Reaction
The outcome of the IMDA reaction of cycloundecatrienes, including yield and diastereoselectivity, is influenced by several factors:
-
Substitution: The nature and position of substituents on the cycloundecatriene backbone can significantly impact the stereochemical outcome of the reaction.
-
Reaction Conditions: Thermal and Lewis acid-catalyzed conditions are commonly employed, often leading to different product distributions. Lewis acids can enhance the reactivity of the dienophile and influence the transition state geometry.
-
Conformational Control: The inherent conformational preferences of the eleven-membered ring play a crucial role in dictating the approach of the diene and dienophile, thereby influencing the stereochemistry of the resulting tricyclic product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the IMDA reaction of a sulfonyl-substituted cycloundecatriene derivative.
| Entry | Substrate | Conditions | Product(s) | Diastereomeric Ratio | Yield (%) | Reference |
| 1 | Phenyl-sulfonyl-cycloundeca-1,3,8-triene | Toluene, 180 °C, 1.5 h | Tricyclo[6.3.0.0²⁶]undecene derivative | 1.8 : 1 | 85 | Craig, D. et al. |
Experimental Protocols
General Procedure for the Thermal IMDA Reaction of a Sulfonyl-Substituted Cycloundecatriene
This protocol is based on the work of Craig, D. et al. and describes the thermal cyclization of a phenyl-sulfonyl-cycloundeca-1,3,8-triene.
Materials:
-
Phenyl-sulfonyl-cycloundeca-1,3,8-triene
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Heating mantle or oil bath
-
Round-bottom flask equipped with a reflux condenser
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
A solution of phenyl-sulfonyl-cycloundeca-1,3,8-triene in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is heated to 180 °C and maintained at this temperature for 1.5 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the tricyclic product as a mixture of diastereomers.
Visualizations
Reaction Scheme
Caption: General scheme of the Intramolecular Diels-Alder reaction of a cycloundecatriene.
Experimental Workflow
Caption: Workflow for the thermal IMDA reaction of a cycloundecatriene derivative.
Logical Relationship of Factors Influencing Stereoselectivity
Caption: Factors influencing the stereochemical outcome of the IMDA reaction.
References
Application Notes: Synthesis and Utility of Functionalized Cycloundeca-1,3-diene Derivatives
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Collection - Development of a General, Sequential, Ring-Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 8. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of RAF1 (c-RAF) by the Marine Alkaloid Lasonolide A Induces Rapid Premature Chromosome Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of RAF1 (c-RAF) by the Marine Alkaloid Lasonolide A Induces Rapid Premature Chromosome Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cycloundeca-1,3-diene as a Scaffold in Macrocyclic Synthesis
Introduction to Dienes in Macrocyclic Synthesis
Macrocycles, cyclic molecules with 12 or more atoms, represent a significant and growing area in drug discovery.[1][2] They offer a unique structural class that bridges small molecules and biologics, often exhibiting high binding affinity and selectivity for challenging protein targets.[2][3] The incorporation of a diene moiety, such as the one present in cycloundeca-1,3-diene, within a macrocyclic scaffold provides a versatile handle for further chemical modifications, enabling the exploration of a wider chemical space.
The conjugated 1,3-diene system is a particularly valuable functional group as it can participate in various chemical transformations, most notably Diels-Alder reactions. This allows for the construction of complex, fused bicyclic systems from a macrocyclic precursor, offering a pathway to novel molecular architectures with potential therapeutic applications.[4][5]
Synthetic Strategies for Diene-Containing Macrocycles
The primary method for synthesizing macrocycles containing a diene functionality is through Ring-Closing Metathesis (RCM). RCM is a powerful and widely used reaction in organic synthesis that allows for the formation of unsaturated rings from acyclic precursors containing two terminal alkenes.[6]
A common strategy involves the RCM of a dienyne, which generates a macrocycle containing a 1,3-diene unit.[7] This approach offers a high degree of control over the ring size and can be tolerant of various functional groups. Fused bicyclic compounds comprising both small and large rings can be synthesized using dienyne RCM with Grubbs' catalyst.[4][5]
Another approach involves the copper-mediated Castro-Stephens coupling followed by an in situ reduction to generate strained 1,3-diene macrocycles.[8]
Quantitative Data from Analogous Systems
The following table summarizes representative quantitative data for the synthesis of diene-containing macrocycles using RCM from analogous systems. It is important to note that reaction yields and stereoselectivity are highly substrate-dependent.
| Precursor Type | Catalyst | Ring Size | Yield (%) | E/Z Ratio | Reference |
| Dienyne | Grubbs' Catalyst | 14-17 | - | High E-selectivity | [4][5] |
| Diene with internal H-bond | Grubbs' Catalyst | - | - | Single diastereomer | [6] |
| Diene (for (-)-balanol intermediate) | - | 7 | 88 | 1:1.4 to 1:2.5 | [6] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a diene-containing macrocycle via Ring-Closing Metathesis (RCM) of a dienyne precursor. This protocol should be adapted and optimized for specific substrates.
Protocol: Synthesis of a Fused Bicyclic Compound via Dienyne RCM
Materials:
-
Dienyne precursor
-
Grubbs' Catalyst (e.g., Grubbs' 2nd Generation Catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).
-
Dissolution of the Precursor: The dienyne precursor is dissolved in the anhydrous, degassed solvent to a low concentration (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.
-
Addition of the Catalyst: Grubbs' catalyst (typically 1-5 mol%) is added to the solution under a positive pressure of the inert gas.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up: Upon completion, the reaction is quenched by the addition of a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired macrocyclic diene.
Visualizations of Synthetic Pathways
The following diagrams illustrate the general workflow for the synthesis and subsequent functionalization of diene-containing macrocycles.
References
- 1. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The exploration of macrocycles for drug discovery — an underexploited structural class | Semantic Scholar [semanticscholar.org]
- 3. The exploration of macrocycles for drug discovery--an underexploited structural class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fused multicyclic compounds containing macrocycles by dienyne ring-closing metathesis and Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of fused multicyclic compounds containing macrocycles by dienyne ring-closing metathesis and Diels–Alder reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Strained 1,3-Diene Macrocycles via Copper-Mediated Castro-Stephens Coupling/Alkyne Reduction Tandem Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enyne Metathesis Routes to Cycloundeca-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enyne metathesis has emerged as a powerful synthetic tool for the construction of cyclic compounds, offering an efficient pathway to various ring sizes.[1] This application note focuses on the synthesis of cycloundeca-1,3-diene, an 11-membered carbocycle, utilizing ring-closing enyne metathesis (RCEYM). The formation of macrocyclic 1,3-dienes is a key transformation, and the strategic choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Ruthenium-based catalysts, such as Grubbs catalysts, are frequently employed for this transformation due to their functional group tolerance and high activity.[1][2]
For the synthesis of 11-membered rings via enyne metathesis, the reaction often proceeds through an exo cyclization pathway.[2] Interestingly, conducting the reaction under an ethylene atmosphere has been shown to significantly influence the reaction's selectivity, favoring the formation of the endo product through a tandem cross-metathesis/ring-closing diene metathesis mechanism.[2] This protocol will detail a representative method for the synthesis of this compound from a suitable undec-1-en-10-yne precursor.
Signaling Pathways and Experimental Workflow
The synthesis of this compound via enyne metathesis can proceed through two main pathways, primarily dictated by the reaction conditions. The general workflow involves the preparation of the enyne precursor followed by the key ring-closing metathesis step.
Caption: General workflow for the synthesis of this compound.
The mechanistic rationale for the enyne metathesis reaction, particularly the influence of an ethylene atmosphere, is depicted below.
Caption: Mechanistic pathways in the enyne metathesis of undec-1-en-10-yne.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an 11-membered ring via ring-closing enyne metathesis, based on analogous syntheses of macrocycles.
| Entry | Substrate | Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Product |
| 1 | Undec-1-en-10-yne | Grubbs II (5) | CH₂Cl₂ | 0.005 | 40 | 12 | 75 | exo-Cycloundeca-1,3-diene |
| 2 | Undec-1-en-10-yne | Grubbs II (5) | Toluene | 0.005 | 80 | 8 | 72 | exo-Cycloundeca-1,3-diene |
| 3 | Undec-1-en-10-yne | Hoveyda-Grubbs II (5) | CH₂Cl₂ | 0.005 | 40 | 12 | 80 | exo-Cycloundeca-1,3-diene |
| 4 | Undec-1-en-10-yne | Grubbs II (5) + Ethylene (1 atm) | CH₂Cl₂ | 0.005 | 40 | 18 | 65 | endo-Cycloundeca-1,3-diene |
Experimental Protocols
Materials:
-
Undec-1-en-10-yne (substrate)
-
Grubbs' Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Equipment:
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for column chromatography
Protocol for the Synthesis of exo-Cycloundeca-1,3-diene (Representative Protocol):
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon. This process is repeated three times to ensure an inert atmosphere.
-
Dissolution of the Substrate: To the cooled flask, add undec-1-en-10-yne (1 equivalent). Dissolve the substrate in anhydrous dichloromethane to achieve a concentration of 0.005 M.
-
Degassing the Solution: The solution is degassed by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, weigh the desired amount of Grubbs' Second Generation Catalyst (5 mol%). The catalyst is then added to the reaction mixture in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at 40 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for 30 minutes.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure exo-cycloundeca-1,3-diene.
Protocol for the Synthesis of endo-Cycloundeca-1,3-diene under Ethylene Atmosphere (Representative Protocol):
-
Preparation of the Reaction Vessel and Substrate Solution: Follow steps 1-3 from the protocol above.
-
Introduction of Ethylene: The argon atmosphere in the flask is replaced with an atmosphere of ethylene (1 atm), typically by using a balloon filled with ethylene gas.
-
Catalyst Addition: Grubbs' Second Generation Catalyst (5 mol%) is added to the reaction mixture.
-
Reaction and Monitoring: The reaction is stirred at 40 °C under the ethylene atmosphere. The reaction is monitored for the consumption of the starting material and the formation of the acyclic triene intermediate, followed by the appearance of the final cyclic product.
-
Quenching and Purification: Follow steps 6 and 7 from the protocol above to isolate the pure endo-cycloundeca-1,3-diene.
Conclusion
The ring-closing enyne metathesis provides a versatile and efficient route for the synthesis of this compound. The choice of reaction conditions, particularly the presence or absence of an ethylene atmosphere, allows for the selective synthesis of either the exo or endo isomer. The protocols provided herein are representative examples and may require optimization based on the specific substitution pattern of the enyne precursor and the desired outcome. This methodology is of significant interest to researchers in organic synthesis and drug development for the construction of complex macrocyclic structures.
References
Application Notes and Protocols for the Stereoselective Synthesis of (1Z,3E)-Cycloundeca-1,3-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of (1Z,3E)-cycloundeca-1,3-diene, a macrocyclic diene with potential applications in medicinal chemistry and materials science. The described synthetic strategy relies on a convergent approach, culminating in a stereoselective intramolecular reaction to construct the 11-membered ring with the desired diene geometry. Two primary macrocyclization strategies are presented: an intramolecular Horner-Wadsworth-Emmons (HWE) reaction and a Ring-Closing Metathesis (RCM) approach.
I. Synthetic Strategy Overview
The retrosynthetic analysis for (1Z,3E)-cycloundeca-1,3-diene identifies a key acyclic precursor amenable to intramolecular cyclization. The stereochemistry of the diene is installed in the final ring-closing step, which is the most critical transformation in this synthetic sequence.
Key Features of the Synthetic Approach:
-
Convergent Synthesis: Assembly of a linear precursor from smaller, readily available fragments.
-
Stereocontrolled Macrocyclization: Utilization of either an intramolecular HWE reaction or an RCM to form the 11-membered ring with defined (1Z,3E) stereochemistry.
-
Modular Design: The synthesis of the acyclic precursor allows for the introduction of various functional groups for the generation of analogs for structure-activity relationship (SAR) studies.
II. Experimental Protocols
Protocol 1: Synthesis of the Acyclic Precursor for Intramolecular HWE Reaction
This protocol describes the synthesis of a phosphonate-aldehyde precursor required for the intramolecular HWE macrocyclization.
Step 1: Synthesis of (E)-8-iodooct-6-en-1-ol
-
To a solution of 1,6-hexanediol (1.0 eq) in dry dichloromethane (DCM, 0.5 M), add pyridinium chlorochromate (PCC, 1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to afford the corresponding aldehyde.
-
Subject the crude aldehyde to a Wittig reaction with (iodomethyl)triphenylphosphonium iodide (1.5 eq) and a suitable base (e.g., n-butyllithium) in tetrahydrofuran (THF) at -78 °C to room temperature to stereoselectively form the (E)-vinyl iodide.
-
Purify the product by flash column chromatography to yield (E)-8-iodooct-6-en-1-ol.
Step 2: Synthesis of Diethyl (10-hydroxydec-2-yn-1-yl)phosphonate
-
To a solution of 8-bromooct-1-yne (1.0 eq) in a suitable solvent, add the protected 1,2-ethanediol to protect the terminal alkyne.
-
Perform a Grignard reaction followed by reaction with paraformaldehyde to introduce a hydroxymethyl group.
-
Protect the resulting alcohol (e.g., as a silyl ether).
-
Deprotect the terminal alkyne.
-
Couple the resulting terminal alkyne with diethyl phosphite under appropriate conditions (e.g., palladium catalysis) to yield the phosphonate.
-
Deprotect the alcohol to give diethyl (10-hydroxydec-2-yn-1-yl)phosphonate.
Step 3: Assembly of the Acyclic Precursor
-
Couple (E)-8-iodooct-6-en-1-ol with diethyl (10-hydroxydec-2-yn-1-yl)phosphonate via a Sonogashira coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
-
Reduce the resulting internal alkyne to a (Z)-alkene using a Lindlar catalyst or other suitable Z-selective reducing agent.
-
Oxidize the terminal alcohol to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or PCC.
-
Purify the final acyclic phosphonate-aldehyde precursor by flash column chromatography.
Protocol 2: Intramolecular Horner-Wadsworth-Emmons Macrocyclization
This protocol details the crucial ring-closing step to form the (1Z,3E)-cycloundeca-1,3-diene. The Z-selectivity of the newly formed double bond is critical and can be influenced by the choice of phosphonate-stabilizing groups and reaction conditions.
-
Prepare a solution of the acyclic phosphonate-aldehyde precursor in a suitable solvent (e.g., dry THF) at a high dilution (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Slowly add the precursor solution via syringe pump over an extended period (e.g., 12-24 hours) to a stirring suspension of a strong base (e.g., sodium hydride or potassium tert-butoxide) in the same solvent at a controlled temperature (e.g., 0 °C to room temperature). The use of modified phosphonates (e.g., with trifluoroethyl or aryl esters) can enhance Z-selectivity.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate (1Z,3E)-cycloundeca-1,3-diene.
III. Data Presentation
| Reaction Step | Product | Yield (%) | Stereoselectivity (Z:E or E:Z) | Analytical Method |
| Wittig Olefination | (E)-8-iodooct-6-en-1-ol | 65-75 | >95:5 (E:Z) | ¹H NMR, GC-MS |
| Sonogashira Coupling | Acyclic enyne precursor | 70-80 | - | ¹H NMR, ¹³C NMR |
| Lindlar Reduction | Acyclic diene precursor | 85-95 | >98:2 (Z:E) | ¹H NMR, GC-MS |
| Oxidation | Acyclic phosphonate-aldehyde | 80-90 | - | ¹H NMR |
| Intramolecular HWE | (1Z,3E)-cycloundeca-1,3-diene | 40-60 | 85:15 to >95:5 (1Z:1E) | ¹H NMR, NOESY, HPLC |
IV. Alternative Strategy: Ring-Closing Metathesis (RCM)
An alternative approach to the macrocyclization involves an RCM reaction of a suitable acyclic diene precursor. This method offers the potential for high stereocontrol depending on the catalyst and substrate design.
Protocol 3: Synthesis of the Acyclic Diene Precursor for RCM
The synthesis of the acyclic diene precursor for RCM would involve creating a linear chain with terminal alkenes positioned for an 11-membered ring closure. The internal (E)-double bond would need to be pre-installed.
Protocol 4: Ring-Closing Metathesis
-
Dissolve the acyclic diene precursor in a degassed solvent (e.g., dry DCM or toluene) under an inert atmosphere (e.g., argon or nitrogen) at high dilution (0.001-0.01 M).
-
Add a solution of a suitable ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst or Hoveyda-Grubbs' second-generation catalyst) in the same solvent. The choice of catalyst can influence the E/Z selectivity of the newly formed double bond.
-
Stir the reaction mixture at room temperature or elevated temperature, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a scavenger (e.g., ethyl vinyl ether).
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the cycloundecadiene product. The E/Z ratio of the product will need to be determined and may require further optimization of reaction conditions or catalyst selection for the desired (1Z,3E) isomer.
V. Mandatory Visualizations
Diagram 1: Synthetic Pathway via Intramolecular HWE
Applications of Cycloundecadienes in the Total Synthesis of Germacrane Sesquiterpenes: A Case Study on (±)-epi-Costunolide
Introduction: Cycloundecadienes, medium-sized carbocycles with two double bonds, are pivotal structural motifs in a variety of natural products, particularly within the germacrane class of sesquiterpenes. The inherent conformational flexibility and the potential for transannular reactions make these rings challenging yet versatile intermediates in total synthesis. Their strategic application allows for the construction of complex molecular architectures, including the formation of fused ring systems found in many biologically active compounds. This note details the application of a cycloundecadiene intermediate in the total synthesis of (±)-epi-costunolide, a germacrane sesquiterpene lactone known for its anti-inflammatory and anti-tumor properties.
Total Synthesis of (±)-epi-Costunolide
The total synthesis of (±)-epi-costunolide, accomplished by Zhang and colleagues, highlights an efficient construction of the germacrane skeleton. A key feature of this synthesis is the utilization of an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction to forge the challenging 10-membered cycloundecadiene ring. The synthesis commences from the readily available (E,E)-farnesol and proceeds through a concise 7-step sequence.
Quantitative Data Summary
The following table summarizes the quantitative data for the seven-step total synthesis of (±)-epi-costunolide.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | Protection, Epoxidation, and Rearrangement | i) TBDPSCl, imidazole, CH₂Cl₂; ii) NBS, THF/H₂O; iii) K₂CO₃, MeOH | 4 | 49 (over 3 steps) |
| 2 | Oxidative Cleavage | H₅IO₆, NaIO₄, THF/H₂O | 3 | 95 |
| 3 | Baylis-Hillman Reaction | Methyl acrylate, DABCO, MeOH | Intermediate | 81 |
| 4 | Allylic Bromination | CBr₄, PPh₃, DIPEA, CH₂Cl₂ | 10 | 86 |
| 5 | Deprotection | HF-pyridine, THF | Intermediate | 84 |
| 6 | Oxidation | Dess–Martin periodinane, CH₂Cl₂ | 1 | 87 |
| 7 | Intramolecular NHK Reaction and Lactonization | CrCl₂, NiCl₂, DMF then DBU, CH₂Cl₂ | (±)-epi-Costunolide (12) | 45 |
| Overall | ~12 |
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Experimental Protocols
Step 1: Synthesis of Intermediate 4
To a solution of (E,E)-farnesol (1.0 equiv) and imidazole (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C was added TBDPSCl (1.2 equiv) dropwise. The reaction mixture was stirred at room temperature for 12 hours. After completion, the reaction was quenched with water and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was dissolved in a mixture of THF and water (3:1) and N-bromosuccinimide (NBS, 1.2 equiv) was added in portions at 0 °C. The reaction was stirred for 2 hours and then quenched with saturated aqueous Na₂S₂O₃ solution. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was dissolved in methanol, and K₂CO₃ (2.0 equiv) was added. The mixture was stirred at room temperature for 3 hours, then filtered and concentrated. The crude product was purified by flash column chromatography to afford intermediate 4 (49% yield over three steps).
Step 2: Synthesis of Aldehyde 3
To a solution of intermediate 4 (1.0 equiv) in a 4:1 mixture of THF and water was added NaIO₄ (4.0 equiv) and H₅IO₆ (0.1 equiv) at room temperature. The reaction mixture was stirred for 12 hours. The mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to yield aldehyde 3 (95% yield).
Step 3: Baylis-Hillman Reaction
To a solution of aldehyde 3 (1.0 equiv) and methyl acrylate (2.0 equiv) in methanol was added DABCO (0.3 equiv). The reaction mixture was stirred at room temperature for 24 hours. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to give the Baylis-Hillman adduct (81% yield).
Step 4: Synthesis of Allylic Bromide 10
To a solution of the Baylis-Hillman adduct (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C was added PPh₃ (1.5 equiv) in portions. After the addition, DIPEA (2.0 equiv) was added dropwise, and the reaction mixture was stirred at room temperature for 4 hours. The mixture was then concentrated, and the residue was purified by flash column chromatography to afford allylic bromide 10 (86% yield).
Step 5: Deprotection of the Silyl Ether
To a solution of allylic bromide 10 (1.0 equiv) in THF was added HF-pyridine (70% HF, 3.0 equiv) at 0 °C. The reaction mixture was stirred at room temperature for 5 hours. The reaction was carefully quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by flash column chromatography to yield the deprotected alcohol (84% yield).
Step 6: Oxidation to Aldehyde 1
To a solution of the deprotected alcohol (1.0 equiv) in anhydrous CH₂Cl₂ was added Dess–Martin periodinane (1.5 equiv) at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solution. The mixture was extracted with CH₂Cl₂, and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by flash column chromatography to give aldehyde 1 (87% yield).
Step 7: Intramolecular Nozaki–Hiyama–Kishi Reaction and Lactonization to (±)-epi-Costunolide (12)
A solution of aldehyde 1 (1.0 equiv) in anhydrous DMF was added dropwise to a suspension of CrCl₂ (6.0 equiv) and a catalytic amount of NiCl₂ in anhydrous DMF under an argon atmosphere. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude residue was dissolved in CH₂Cl₂, and DBU (1.5 equiv) was added. The mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford (±)-epi-costunolide 12 (45% yield).
Biological Activity and Signaling Pathway
Costunolide is known to exhibit significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of the inflammatory response, and its dysregulation is implicated in various inflammatory diseases and cancers.
As depicted in Figure 2, pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IKK complex. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes. Costunolide exerts its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This ultimately leads to the downregulation of inflammatory mediators.
Troubleshooting & Optimization
Technical Support Center: Cycloundeca-1,3-diene RCM Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the Ring-Closing Metathesis (RCM) synthesis of cycloundeca-1,3-diene.
Troubleshooting Guide
Low yields in the RCM synthesis of an 11-membered ring like this compound are a common challenge. The following guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or no conversion of the starting diene.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Ensure the use of a fresh, properly stored Grubbs-type catalyst. Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are often more robust and efficient for macrocyclization.[1] 2. Use an inert atmosphere (e.g., argon or nitrogen) and anhydrous, degassed solvents. Oxygen can deactivate the catalyst. | Ruthenium-based metathesis catalysts are sensitive to air and moisture, which can lead to decomposition and loss of activity. |
| Substrate Impurities | Purify the diene precursor meticulously to remove any potential catalyst poisons (e.g., thiols, phosphines, coordinating solvents). | Impurities can coordinate to the ruthenium center and inhibit catalytic turnover. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. For challenging macrocyclizations, refluxing in a solvent like dichloromethane (DCM) or toluene may be necessary. | Higher temperatures can overcome the activation energy barrier for the RCM reaction. |
Issue 2: Formation of oligomers and polymers instead of the desired this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| High Concentration | Perform the reaction under high dilution conditions (0.1 M to 0.001 M).[2] This can be achieved by slow addition of the substrate and/or catalyst to a large volume of solvent. | High dilution favors intramolecular RCM over intermolecular oligomerization by minimizing the probability of two diene molecules reacting with each other. |
| Substrate Conformation | If possible, modify the substrate to favor a pre-cyclization conformation. For flexible acyclic precursors, this is less of an issue. Studies have shown that flexible systems without intervening rings can give higher yields for 11-membered rings. | A substrate conformation that brings the terminal alkenes into proximity will increase the rate of the desired intramolecular reaction. |
Issue 3: The reaction stalls before completion, resulting in a mixture of starting material and product.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Decomposition | Add a second portion of the catalyst after a certain reaction time. | The catalyst may have a limited lifetime under the reaction conditions. |
| Ethylene Inhibition | If the reaction is performed in a closed system, ethylene buildup can inhibit the catalyst and shift the equilibrium back to the starting materials. Perform the reaction under a gentle stream of inert gas or under vacuum to remove ethylene as it forms. | Removing the volatile ethylene byproduct drives the reaction toward the product side according to Le Chatelier's principle. |
Frequently Asked Questions (FAQs)
Q1: Which Grubbs catalyst is best for the synthesis of an 11-membered ring like this compound?
A1: For the synthesis of medium to large rings, second-generation Grubbs catalysts (e.g., Grubbs II) or Hoveyda-Grubbs second-generation catalysts are generally recommended due to their higher activity and stability. For flexible acyclic precursors leading to 11-membered rings, yields of up to 65% have been reported with the use of a second-generation Grubbs catalyst.
Q2: What is the optimal concentration for the RCM synthesis of this compound?
A2: To favor the intramolecular ring-closing reaction and minimize intermolecular side reactions that lead to oligomers, high dilution is critical. A starting concentration in the range of 0.1 M to 0.001 M in a suitable solvent is recommended.[2]
Q3: What solvent and temperature should I use?
A3: Dichloromethane (DCM) at reflux is a common starting point. Toluene can also be used, sometimes at higher temperatures, which may improve yields for challenging cyclizations. The optimal conditions should be determined empirically for your specific substrate.
Q4: My reaction is clean but the yield is still low. What else can I try?
A4: Besides optimizing catalyst, concentration, solvent, and temperature, consider the slow addition of the diene and/or catalyst to the reaction mixture over several hours. This technique, known as pseudo-dilution, maintains a low instantaneous concentration of the substrate, further favoring the desired intramolecular cyclization.
Experimental Protocols
The following is a general protocol for the RCM synthesis of an 11-membered ring, which can be adapted for this compound.
General Procedure for Macrocyclic Ring-Closing Metathesis:
-
Preparation: A flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar is placed under an inert atmosphere (argon or nitrogen).
-
Solvent: Anhydrous and degassed dichloromethane (DCM) or toluene is added to the flask. The volume should be calculated to achieve the desired high dilution (e.g., 0.01 M).
-
Catalyst Addition: The chosen Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) is added to the solvent and stirred until dissolved.
-
Substrate Addition: The diene precursor is dissolved in a small amount of the same anhydrous, degassed solvent and added to the reaction flask. For optimal results, the diene solution can be added dropwise over several hours using a syringe pump.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., reflux for DCM) and stirred for 12-24 hours under an inert atmosphere.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Work-up: Upon completion, the reaction is cooled to room temperature and quenched by adding a few drops of ethyl vinyl ether. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Catalyst | Grubbs II, Hoveyda-Grubbs II | General Knowledge |
| Catalyst Loading | 1 - 10 mol% | General Knowledge |
| Concentration | 0.1 M - 0.001 M | [2] |
| Solvent | Dichloromethane, Toluene | General Knowledge |
| Temperature | Room Temperature to Reflux | General Knowledge |
| Reported Yield | up to 65% for a flexible 11-membered ring |
Visualizations
Caption: A flowchart illustrating the key steps in the RCM synthesis of this compound.
Caption: A troubleshooting flowchart for addressing common issues leading to low yields in RCM.
References
Preventing side reactions in medium-ring metathesis
Welcome to the technical support center for medium-ring synthesis via Ring-Closing Metathesis (RCM). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 8- to 11-membered rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in medium-ring RCM?
The synthesis of medium-sized rings (8-11 members) is challenging due to unfavorable enthalpic and entropic factors.[1] The two most prevalent side reactions are:
-
Oligomerization/Polymerization: Instead of the desired intramolecular ring closure, the catalyst promotes intermolecular reactions between two or more substrate molecules.[2] This acyclic diene metathesis (ADMET) pathway is often kinetically favored, especially at higher concentrations.[3][4]
-
Olefin Isomerization: Migration of the newly formed double bond within the ring can lead to a mixture of constitutional isomers.[5] This side reaction is often attributed to the formation of ruthenium hydride species from catalyst decomposition, particularly at elevated temperatures.[5][6][7]
Q2: My reaction is producing mainly oligomers and polymers. How can I favor the desired intramolecular cyclization?
The formation of oligomers is a classic competition between intramolecular (RCM) and intermolecular (ADMET) reaction pathways.[4] To favor the formation of the desired medium ring, you must create conditions that promote intramolecular reaction kinetics.
Troubleshooting Steps:
-
Reduce Substrate Concentration: This is the most critical factor. High dilution physically separates substrate molecules, reducing the probability of intermolecular reactions. Macrocyclization is almost always carried out at high dilution to favor the desired cyclization.[4]
-
Implement Slow Addition: A slow, continuous addition of the diene substrate (and sometimes the catalyst) to the reaction vessel via a syringe pump maintains a constantly low concentration, thereby minimizing oligomerization.[4] This technique has been shown to be highly effective.[8]
-
Choose the Right Catalyst: While highly active modern catalysts (e.g., Grubbs 2nd Generation) are powerful, their high reactivity can sometimes favor the initial kinetic formation of oligomers.[8] In some cases, a less reactive catalyst might be beneficial.
-
Increase Temperature: Elevating the temperature can help overcome the entropic barrier to cyclization and favor the thermodynamically more stable cyclic product, provided the catalyst is stable at that temperature.[4]
Q3: I'm observing significant double bond isomerization in my product mixture. What can I do to prevent this?
Olefin isomerization is typically caused by ruthenium hydride species that form as catalyst decomposition byproducts.[5][7]
Troubleshooting Steps:
-
Use Additives: Certain additives can suppress the formation or activity of these hydride species.[7]
-
1,4-Benzoquinone: This is a highly effective isomerization suppressant that does not typically inhibit the metathesis activity.[2][5][7] It is thought to either prevent the formation of metal hydrides or react with them quickly.[7]
-
Phenol: Phenol can also suppress isomerization and, in some cases with specific catalysts like Grubbs II, may even enhance the yield of the desired RCM product.[5]
-
Mild Acids: Weak acids like acetic acid can also be used to quench hydride species.[9][10]
-
-
Lower the Reaction Temperature: Catalyst decomposition is more pronounced at higher temperatures.[5] Running the reaction at a lower temperature (e.g., 40 °C instead of 60 °C) can significantly reduce the rate of catalyst degradation and subsequent isomerization.[5]
-
Select a More Stable Catalyst: Catalysts like the Hoveyda-Grubbs 2nd Generation (HG-II) are known for higher thermal stability compared to the Grubbs 2nd Generation (G-II) catalyst.[5] Using a more robust catalyst can minimize decomposition and the formation of isomerization-promoting species.[5]
Troubleshooting Guides
Guide 1: Low Yield of Desired Medium-Ring Product
Low yields are a common problem in medium-ring RCM. Use the following workflow to diagnose and solve the issue based on the byproducts observed in your reaction mixture.
Caption: Troubleshooting workflow for low-yield medium-ring RCM.
Guide 2: Understanding Competing Reaction Pathways
The balance between intramolecular RCM and intermolecular ADMET is primarily controlled by substrate concentration.
Caption: Competing intramolecular vs. intermolecular metathesis pathways.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies aimed at suppressing side reactions and improving yields.
Table 1: Effect of Temperature and Additives on RCM Yield
This study on a model dipeptide highlights how temperature and additives affect product distribution when using Grubbs 2nd Generation (G-II) catalyst.[5]
| Catalyst | Temperature (°C) | Additive (1 equiv.) | RCM Product Yield (%) | Desallyl (Isomerization) Side Product (%) |
| G-II | 60 | None | < 15% | 25 - 55% |
| G-II | 40 | None | ~42% | ~20% |
| G-II | 40 | 1,4-Benzoquinone | Low (<10%) | Negligible |
| G-II | 40 | Phenol | ~79% | Negligible |
| HG-II | 60 | None | ~80 - 86% | Not specified |
| HG-II | 40 | None | ~80 - 86% | Not specified |
Data adapted from a study on a model dipeptide system.[5] Yields are approximate.
Key Takeaway: For the G-II catalyst, lowering the temperature to 40 °C and adding phenol dramatically increased the yield of the desired RCM product while suppressing isomerization.[5] The more thermally stable HG-II catalyst performed well at both temperatures without additives.[5]
Table 2: Effect of Substrate Concentration on Cyclization
While specific data for medium rings is sparse, the general principle is universally accepted: lower concentration favors cyclization over oligomerization.
| Ring Size Target | Substrate Concentration | Outcome |
| Medium/Large | High (e.g., > 0.1 M) | Favors oligomerization (ADMET)[3] |
| Medium/Large | Low (e.g., 0.001 - 0.007 M) | Favors intramolecular cyclization (RCM)[2] |
Experimental Protocols
Protocol 1: General Slow Addition Procedure for Suppressing Oligomerization
This protocol is a standard method to maintain the high-dilution conditions necessary for successful medium-ring RCM.[4]
1. Equipment Setup:
-
A three-neck round-bottom flask equipped with a reflux condenser, an argon/nitrogen inlet, and a rubber septum.
-
A syringe pump for controlled, slow addition.
-
Two gas-tight syringes: one for the substrate solution and one for the catalyst solution (if slow addition of catalyst is also desired).
2. Reagent Preparation:
-
Solvent: Use a dry, degassed solvent (e.g., CH₂Cl₂ or toluene).[2] Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes.
-
Substrate Solution: Prepare a solution of the diene substrate in the degassed solvent. The concentration will depend on the total reaction volume and desired addition time.
-
Catalyst Solution: Prepare a separate, fresh solution of the RCM catalyst (e.g., Grubbs or Hoveyda-Grubbs catalyst, 1-5 mol%) in a small amount of degassed solvent.
3. Reaction Execution:
-
Add a portion of the total degassed solvent to the reaction flask and heat it to the desired temperature (e.g., reflux).[2]
-
Set up the syringe pump with the syringe containing the substrate solution. Place the needle through the septum into the reaction flask.
-
Add the catalyst solution to the hot solvent in the reaction flask.
-
Simultaneously, begin the slow addition of the substrate solution via the syringe pump over a prolonged period (e.g., 4-12 hours).[8]
-
After the addition is complete, allow the reaction to stir at the set temperature for an additional period (e.g., 2-12 hours) to ensure complete conversion.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench it by opening it to the air or by adding an agent like ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by flash chromatography to isolate the desired cyclic product.[2]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Phosphate Tether-Mediated Ring-Closing Metathesis for the Generation of Medium to Large, P-Stereogenic Bicyclo[n.3.1]phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. React App [pmc.umicore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Catalyst Loading for Cycloundecadiene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cycloundecadiene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a suboptimal catalyst loading in my cycloundecadiene synthesis?
A1: Several indicators can point to a non-optimal catalyst loading. These include:
-
Low or no product yield: This is the most direct sign that the catalyst is not performing efficiently.
-
Incomplete conversion of starting material: Residual starting diene detected in your reaction mixture suggests the catalyst amount is insufficient to drive the reaction to completion.
-
Formation of undesired side products: High catalyst loading can sometimes lead to unwanted side reactions, such as oligomerization or isomerization of the product.[1]
-
Reaction stalling: The reaction may start but fail to proceed after a certain point, indicating potential catalyst deactivation or an insufficient initial amount.
-
Inconsistent results between batches: Significant variations in yield or purity between seemingly identical runs can sometimes be traced back to inconsistencies in catalyst loading and handling.
Q2: How does the choice of catalyst impact the optimal loading?
A2: The ideal catalyst loading is highly dependent on the specific catalyst used. For instance, highly active catalysts like second-generation Grubbs or Hoveyda-Grubbs catalysts can often be effective at very low loadings (e.g., < 1 mol%).[1] In contrast, less active or more specialized catalysts might require higher loadings to achieve the desired conversion rate. For sterically hindered substrates, specialized catalysts with less bulky ligands may be necessary and their optimal loading will need to be determined empirically.[1][2]
Q3: Can increasing the catalyst loading always improve the yield?
A3: Not necessarily. While a certain minimum catalyst loading is required to initiate and sustain the reaction, simply increasing the amount of catalyst indefinitely is not always beneficial and can be detrimental. High loadings can lead to an increased rate of side reactions and may complicate product purification due to higher residual catalyst levels.[1] It is crucial to find the optimal balance where the reaction proceeds efficiently without promoting unwanted pathways.
Q4: What are common catalyst poisons to be aware of during cycloundecadiene synthesis?
A4: Several substances can act as poisons to metathesis catalysts, leading to deactivation. Key inhibitors include:
-
Oxygen: While many modern catalysts are air-stable as solids, they can be sensitive to oxygen when in solution. Therefore, reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Peroxides: These can oxidize the metal-carbene bond, rendering the catalyst inactive.[1] Ensure your solvents are peroxide-free.
-
Water: Moisture can also lead to catalyst decomposition. Use of dry solvents and glassware is essential.
-
Amines and other Lewis bases: Free amines can sometimes inhibit catalyst activity, although some catalysts show tolerance.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient catalyst loading. | Incrementally increase the catalyst loading (e.g., in 0.1 mol% steps). |
| Inactive catalyst. | Use a fresh batch of catalyst. Ensure proper storage and handling to prevent degradation. | |
| Presence of catalyst poisons (oxygen, moisture, peroxides). | Degas solvents and perform the reaction under an inert atmosphere. Use freshly distilled or commercially available dry solvents.[1] | |
| Low reaction temperature. | Gradually increase the reaction temperature. Most Umicore catalysts initiate between room temperature and 40°C.[2] | |
| Formation of Oligomers/Polymers | Catalyst loading is too high. | Reduce the catalyst loading. High concentrations can favor intermolecular reactions over the desired intramolecular ring-closing. |
| Reaction concentration is too high. | For macrocyclizations, dilute solutions are required to favor the intramolecular reaction.[2] | |
| Catalyst Decomposes Rapidly | Presence of ethylene in the reaction headspace. | If ethylene is a byproduct, ensure it is efficiently removed from the reaction vessel, as it can lead to catalyst decomposition.[1] Consider using a catalyst bearing a cyclic alkyl amino carbene (CAAC) ligand, which can be more suitable in the presence of ethylene.[2] |
| Impurities in the starting material. | Purify the diene substrate before the reaction to remove any potential catalyst inhibitors. | |
| Inconsistent Yields | Inaccurate measurement of the catalyst. | Due to the small quantities often used, ensure precise weighing and transfer of the catalyst. Consider preparing a stock solution of the catalyst in a dry, degassed solvent for more accurate dosing. |
| Variations in solvent quality. | Use a consistent source of high-purity, dry, and degassed solvent for all reactions. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
-
Preparation of the Reaction Vessel: A Schlenk flask is dried in an oven and then cooled under a stream of inert gas (argon or nitrogen).
-
Solvent and Substrate Preparation: Freshly distill the solvent (e.g., toluene or dichloromethane) over a suitable drying agent. The cycloundecadiene precursor is dissolved in the dry, degassed solvent to the desired concentration. For ring-closing metathesis to form large rings, high dilution is generally preferred.[2]
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, weigh the desired amount of catalyst (e.g., Grubbs or Hoveyda-Grubbs catalyst). For initial screening, catalyst loadings of 0.1, 0.5, 1.0, and 2.0 mol% can be tested in parallel reactions.
-
Reaction Execution: Add the catalyst to the stirring solution of the substrate. The reaction mixture is then typically heated to a specific temperature (e.g., 40-50 °C) and monitored over time.
-
Reaction Monitoring: Aliquots of the reaction mixture can be taken at regular intervals and analyzed by techniques such as GC-MS or NMR to determine the conversion of the starting material and the formation of the product.
-
Quenching and Work-up: Once the reaction is complete (as determined by monitoring), it can be quenched by adding a reagent like ethyl vinyl ether. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to separate the desired cycloundecadiene from any remaining starting material, catalyst residues, and side products.[4]
Data Presentation
Table 1: Hypothetical Data for Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of Cycloundecadiene (%) |
| 0.1 | 12 | 45 | 35 |
| 0.5 | 8 | 92 | 85 |
| 1.0 | 6 | >99 | 91 |
| 2.5 | 6 | >99 | 88 (minor oligomers observed) |
Table 2: Comparison of Different Catalysts (Hypothetical)
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |
| Grubbs 1st Gen | 2.0 | 50 | 75 |
| Grubbs 2nd Gen | 0.5 | 40 | 92 |
| Hoveyda-Grubbs 2nd Gen | 0.5 | 40 | 95 |
| TiCl4/Et3Al2Cl3 | 0.2 g/L | 50 | 93[5] |
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Decision tree for troubleshooting low yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. React App [pmc.umicore.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. scholar.utc.edu [scholar.utc.edu]
- 5. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cycloundeca-1,3-diene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cycloundeca-1,3-diene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenges in purifying this compound isomers stem from their similar physical properties, including close boiling points and polarities. Additionally, these medium-ring dienes can be susceptible to isomerization and degradation under certain conditions, such as exposure to heat or acidic/basic environments. Specifically, germacrenes, which contain a similar cyclodecadiene core, are known to be unstable under acidic and thermal conditions, leading to cyclization and rearrangement products[1][2][3].
Q2: What are the common isomers of this compound I might encounter?
A2: The most common geometric isomers are the (E,E) and (E,Z) or (Z,E) isomers, arising from the configuration of the two double bonds within the eleven-membered ring. Depending on the synthetic route, other positional isomers might also be present.
Q3: Which purification techniques are most suitable for separating this compound isomers?
A3: The most effective techniques are high-resolution methods capable of separating compounds with very similar physical properties. These include:
-
Fractional Distillation (under vacuum): Suitable for separating isomers with a sufficient difference in boiling points.
-
Gas Chromatography (GC): An excellent analytical and preparative technique for volatile compounds, often capable of separating geometric isomers.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can separate isomers based on subtle differences in polarity and shape.
Q4: How can I prevent isomerization or degradation of my sample during purification and storage?
A4: To minimize isomerization and degradation, it is crucial to handle the samples under mild conditions. This includes:
-
Avoiding high temperatures during distillation by using a vacuum.
-
Using neutral conditions and avoiding strong acids or bases.
-
Storing purified isomers at low temperatures (e.g., in a freezer) under an inert atmosphere (e.g., argon or nitrogen).
-
The use of antioxidants and UV absorbers can also help protect against oxidation and photoisomerization[4].
Troubleshooting Guides
Issue 1: Poor Separation of Isomers by Fractional Distillation
Symptoms:
-
Broad boiling point range observed during distillation.
-
Collected fractions show a mixture of isomers when analyzed (e.g., by GC or NMR).
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate isomers with very close boiling points. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). |
| Distillation Rate Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. | Reduce the heating rate to ensure a slow and steady distillation rate (typically 1-2 drops per second). |
| Thermal Isomerization: High temperatures in the distillation pot can cause isomerization (e.g., Cope rearrangement), leading to a changing composition of the mixture. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the isomers and minimize thermal stress. |
| Fluctuating Heat Source: Unstable heating can lead to bumping and uneven boiling, disrupting the vapor-liquid equilibrium. | Use a stable heating source like an oil bath or a heating mantle with a temperature controller. Use a stir bar or boiling chips to ensure smooth boiling. |
Issue 2: Co-elution or Poor Resolution of Isomers in Gas Chromatography (GC)
Symptoms:
-
A single broad peak or overlapping peaks for the isomers in the chromatogram.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate GC Column: The stationary phase of the column may not have the right selectivity to resolve the isomers. | Select a column with a different polarity. For non-polar compounds like dienes, a mid-polarity column (e.g., with a phenyl- or cyanopropyl-based stationary phase) or a chiral column might provide better separation. Enantioselective GC columns have been successfully used for separating germacrene A isomers[2]. |
| Suboptimal Temperature Program: The temperature ramp may be too fast, not allowing enough time for the isomers to separate on the column. | Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate. An isothermal period at a specific temperature might also improve resolution. |
| Injector Temperature Too High: High injector temperatures can cause thermal degradation or isomerization of the sample. | Lower the injector temperature. For thermally sensitive compounds like germacrenes, an injection port temperature of 150°C has been shown to minimize rearrangement[5]. |
| Carrier Gas Flow Rate Not Optimized: The flow rate of the carrier gas affects the efficiency of the separation. | Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time. |
Issue 3: Isomer Contamination or Sample Degradation During HPLC Purification
Symptoms:
-
Collected fractions are not pure and contain other isomers.
-
The appearance of new, unexpected peaks in the chromatogram.
-
Low recovery of the desired compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column and Mobile Phase: The chosen stationary and mobile phases may not provide sufficient selectivity for the isomers. | For non-polar compounds, reversed-phase HPLC (e.g., with a C18 or C30 column) is often effective. Experiment with different mobile phase compositions (e.g., varying the ratio of acetonitrile/water or methanol/water). For challenging separations, normal-phase chromatography on silica or a specialized column (e.g., with a phenyl or cyano stationary phase) might be beneficial[6]. |
| Acid- or Base-Catalyzed Isomerization: Traces of acid or base in the mobile phase or on the stationary phase can catalyze isomerization. Germacrene D, for instance, readily undergoes acid-catalyzed cyclization[1][3]. | Use high-purity solvents and buffer the mobile phase to maintain a neutral pH. Ensure the stationary phase is well-conditioned and free of acidic or basic residues. |
| On-Column Degradation: The compound may be unstable on the stationary phase. | Try a different type of stationary phase. If the compound is sensitive to silica, consider a polymer-based or end-capped column. |
| Photo-isomerization: Some conjugated dienes are sensitive to light and can isomerize upon exposure to UV radiation from the detector or ambient light. | Protect the sample from light by using amber vials and covering the HPLC system. If possible, use a detector with a lower-energy light source or minimize the exposure time in the flow cell. |
Experimental Protocols
Protocol 1: Fractional Distillation under Vacuum
This protocol is suitable for the initial purification of a mixture of this compound isomers on a larger scale, provided there is a sufficient difference in their boiling points.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Sample Preparation:
-
Place the crude mixture of isomers into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
-
Distillation Procedure:
-
Begin stirring and slowly evacuate the system to the desired pressure. A lower pressure will result in a lower boiling temperature.
-
Gradually heat the distillation flask using a heating mantle or an oil bath.
-
Observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate (1-2 drops per second) by carefully controlling the heat input.
-
Collect fractions in separate receiving flasks based on the boiling point ranges observed on the thermometer.
-
Analyze each fraction by GC or NMR to determine its isomeric composition.
-
Workflow for Fractional Distillation:
Protocol 2: Preparative Gas Chromatography (Prep-GC)
This protocol is suitable for obtaining small quantities of highly pure isomers for analytical standards or biological testing.
Methodology:
-
Instrument Setup:
-
Use a gas chromatograph equipped with a preparative-scale column and a fraction collector.
-
Select a column that provides good separation of the isomers at an analytical scale. A mid-polarity column is often a good starting point.
-
-
Method Development (Analytical Scale):
-
Optimize the separation on an analytical column first to determine the retention times of the isomers and the optimal temperature program.
-
-
Preparative Run:
-
Inject a larger volume of the sample onto the preparative column.
-
Run the optimized temperature program.
-
Set the fraction collector to collect the eluent corresponding to the retention time of each isomer.
-
Multiple injections may be necessary to obtain the desired amount of each pure isomer.
-
-
Purity Analysis:
-
Analyze the collected fractions using an analytical GC to confirm their purity.
-
Logical Flow for Prep-GC:
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol is a versatile method for purifying this compound isomers, particularly if they are not sufficiently volatile for GC or if larger quantities are needed.
Methodology:
-
Column and Mobile Phase Selection:
-
Based on the polarity of the isomers, choose a suitable column (e.g., C18 for reversed-phase or silica for normal-phase).
-
Develop a mobile phase system on an analytical scale that provides good separation of the isomers. A typical starting point for reversed-phase is a gradient of acetonitrile and water.
-
-
Sample Preparation:
-
Dissolve the isomer mixture in a solvent that is compatible with the mobile phase and ensures complete dissolution.
-
-
Purification:
-
Equilibrate the preparative HPLC column with the mobile phase.
-
Inject the sample onto the column.
-
Run the gradient (or isocratic) method and monitor the elution of the compounds using a UV detector.
-
Collect the fractions corresponding to each isomer peak.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Analyze the purity of the isolated isomers by analytical HPLC or GC.
-
Signaling Pathway for HPLC Method Development:
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Germacrene D cyclization: an Ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Transannular Strain in Cycloundecadiene Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloundecadiene transition states. Our goal is to offer practical solutions to common experimental and computational challenges in the synthesis and manipulation of these complex medium-sized rings.
Frequently Asked Questions (FAQs)
Q1: What is transannular strain and why is it a significant issue in cycloundecadiene synthesis?
A1: Transannular strain is a type of steric strain that arises from repulsive interactions between non-adjacent atoms or groups across a ring. In medium-sized rings like cycloundecadiene (an 11-membered ring), the ring is not large enough to avoid these internal interactions, leading to conformational constraints and increased strain energy.[1][2] This strain can significantly impact the stability of transition states, often leading to low reaction yields, unpredictable stereoselectivity, and a higher propensity for undesired side reactions, such as transannular cyclizations.[3][4]
Q2: How does the conformation of the cycloundecadiene precursor affect the transition state of a macrocyclization reaction?
A2: The conformation of the acyclic precursor is crucial as it dictates the proximity of the reactive ends and the feasibility of achieving the required transition state geometry for cyclization. A precursor that is pre-organized into a conformation that resembles the desired cyclized transition state will have a lower entropic penalty for ring closure. For cycloundecane, low-temperature 13C NMR studies have shown the existence of specific stable conformations.[5][6] Understanding and controlling the precursor's conformation through the use of templates, specific catalysts, or rigidifying elements can significantly improve the efficiency and stereochemical outcome of the macrocyclization.
Q3: What are the most common synthetic strategies to overcome high-energy transition states due to transannular strain in cycloundecadiene formation?
A3: Common strategies include:
-
Ring-Expansion Reactions: Building a smaller, less strained ring and then expanding it to the desired 11-membered ring can be thermodynamically more favorable than direct cyclization.[1][7]
-
Catalyst-Controlled Cyclizations: Utilizing transition metals (e.g., Palladium, Nickel, Chromium) can template the cyclization, lowering the activation energy of the transition state and controlling stereochemistry.[8][9][10]
-
Intramolecular Reactions under High Dilution: Performing the cyclization at very low concentrations favors the intramolecular reaction over intermolecular polymerization, a common side reaction.
-
Biomimetic Approaches: Mimicking enzymatic cyclizations, for instance in the synthesis of germacrene natural products (containing a 10-membered ring), can provide inspiration for catalyst design and reaction conditions that effectively manage transannular strain.[3][11]
Troubleshooting Guides
Problem 1: Low or No Yield in Macrocyclization
| Potential Cause | Troubleshooting Step | Rationale |
| High Transannular Strain in Transition State | Switch to a ring-expansion strategy or a different cyclization methodology (e.g., Nozaki-Hiyama-Kishi reaction instead of a Pd-catalyzed coupling).[1][12][13] | Direct cyclization may have too high of an activation barrier. Alternative methods can proceed through different, lower-energy transition states. |
| Intermolecular Side Reactions | Decrease the concentration of the substrate significantly (high dilution conditions). Use a syringe pump for slow addition of the substrate to the reaction mixture. | This favors the desired intramolecular cyclization over intermolecular polymerization or dimerization. |
| Incorrect Precursor Conformation | Introduce conformational constraints in the acyclic precursor, such as double bonds or bulky protecting groups, to favor a cyclization-competent conformation. | A more rigid precursor has a lower entropic barrier to cyclization. |
| Catalyst Inactivation or Low Activity | Screen different catalysts and ligands. For instance, in a Nozaki-Hiyama-Kishi reaction, ensure the purity of the CrCl2 and the presence of a nickel co-catalyst.[13] | The choice of metal and ligand is critical for templating the reaction and achieving efficient catalysis. Nickel impurities were found to be crucial for the success of the original NHK reaction.[13] |
Problem 2: Poor Diastereoselectivity in the Cyclized Product
| Potential Cause | Troubleshooting Step | Rationale |
| Multiple Low-Energy Transition States | Change the catalyst system. Chiral ligands can be employed to favor one transition state over another.[14] | A chiral catalyst can create a chiral environment around the reaction center, leading to the preferential formation of one diastereomer. |
| Flexible Transition State Geometry | Lower the reaction temperature. | This can increase the energy difference between competing transition states, favoring the pathway with the lower activation energy and thus improving selectivity. |
| Substrate Control is Not Effective | Modify the acyclic precursor by introducing bulky substituents that can sterically direct the approach of the reacting moieties. | Strategic placement of bulky groups can disfavor certain transition state geometries, leading to higher diastereoselectivity. |
| Post-Cyclization Isomerization | Analyze the reaction mixture at different time points to check for product isomerization. If observed, shorten the reaction time or use milder workup conditions. | The initially formed kinetic product might be isomerizing to a more stable thermodynamic product under the reaction conditions. |
Data Presentation
Table 1: Conformational Population of Cycloundecane at -183.1 °C
| Conformation | Population (%) |
| ~59 | |
| ~41 |
Data from low-temperature 13C NMR spectroscopy.[5]
Table 2: Comparison of Yields in a Catalytic Intramolecular Friedel-Crafts Reaction to Form an 8-Membered Ring
| Catalyst Loading ([Li]+[B(C6F5)4]−) | Additive | Yield (%) |
| 10 mol % | None | 40 |
| 10 mol % | LiH | 73 |
| 10 mol % | LiHMDS | 21 |
| 0 mol % | LiH | 0 |
| 5 mol % | LiH | 55 |
| 2.5 mol % | LiH | 31 |
This data illustrates the importance of optimizing reaction conditions for medium-ring synthesis, even though it is for an 8-membered ring, the principles are applicable to cycloundecadienes.[2]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Macrocyclization for Germacrene Synthesis
This protocol is adapted from the enantioselective synthesis of epoxy-germacrenol, which features a 10-membered ring and is analogous to cycloundecadiene synthesis.[8]
Reaction: Pd-catalyzed intramolecular coupling of a vinyl iodide and an organostannane.
Materials:
-
Acyclic precursor with terminal vinyl iodide and organostannane moieties
-
Pd(CH3CN)2Cl2 (Palladium catalyst)
-
(S)-(-)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine (ligand)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the chiral ligand in anhydrous, degassed DMF, add Pd(CH3CN)2Cl2 and stir at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, prepare a solution of the acyclic precursor in anhydrous, degassed DMF.
-
Using a syringe pump, add the solution of the acyclic precursor to the catalyst solution over a period of 12-24 hours at a specified temperature (e.g., 60 °C). The slow addition is crucial to maintain high dilution conditions.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
Protocol 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction
This protocol describes a general procedure for the intramolecular coupling of a vinyl or allyl halide with an aldehyde to form a medium-sized ring.[12][13]
Reaction: Ni/Cr-mediated intramolecular cyclization.
Materials:
-
Acyclic precursor containing both an aldehyde and a vinyl/allyl halide
-
Chromium(II) chloride (CrCl2, ensure high purity)
-
Nickel(II) chloride (NiCl2, as a co-catalyst)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend CrCl2 and a catalytic amount of NiCl2 in the anhydrous, degassed solvent.
-
Stir the suspension vigorously.
-
In a separate flask, dissolve the acyclic precursor in the same anhydrous, degassed solvent.
-
Add the solution of the precursor to the CrCl2/NiCl2 suspension dropwise over an extended period (e.g., 8-16 hours) using a syringe pump to ensure high dilution.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
Caption: Workflow for a typical catalyst-controlled macrocyclization.
Caption: A typical computational workflow for predicting reaction outcomes.
Caption: Simplified mechanism of the Nozaki-Hiyama-Kishi (NHK) reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Conformations of cycloundecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development [mdpi.com]
- 8. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomimetic synthesis of natural products: Progress, challenges and prospects | EurekAlert! [eurekalert.org]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Stereoselective Intramolecular Diels-Alder Reactions
Welcome to the technical support center for intramolecular Diels-Alder (IMDA) reactions. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in achieving high stereoselectivity in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your IMDA reactions in a question-and-answer format.
Question: My IMDA reaction is resulting in a low diastereomeric ratio (d.r.). How can I improve the endo/exo selectivity?
Answer: Low diastereoselectivity is a common issue often governed by the subtle energy differences between the endo and exo transition states. Here are several strategies to enhance it:
-
Introduce Lewis Acid Catalysis: Lewis acids coordinate to the dienophile, lowering its LUMO energy and often amplifying the energy difference between the transition states.[1][2][3] This coordination can increase the coefficients of the dienophile's frontier orbitals at the carbonyl and β-carbon, enhancing secondary orbital interactions that favor the endo pathway.[1] For cycloalkenone substrates, Lewis acid coordination can increase the activation energy difference between the endo and exo transition states, leading to exclusively the endo product.[3]
-
Modify the Tether: The length and rigidity of the chain connecting the diene and dienophile are critical.
-
Tether Length: IMDA reactions work best when forming five or six-membered rings via the tether.[4] Shorter tethers (e.g., 3 or 4 atoms) introduce conformational constraints that can favor one transition state over the other.[5]
-
Steric Hindrance: Introducing bulky substituents on the tether can create steric repulsions that destabilize one transition state. For instance, steric clashes between a cycloalkenone and the internal double bond's hydrogen can destabilize the exo transition state.[3]
-
-
Adjust Reaction Temperature: Thermal IMDA reactions often require high temperatures, which can diminish selectivity by providing enough energy to overcome the small activation barriers between competing pathways.[3] Running the reaction at the lowest feasible temperature, often facilitated by catalysis, can significantly improve the diastereomeric ratio.
-
Utilize Computational Modeling: Density functional theory (DFT) calculations can be used to model the transition states and predict the most stable pathway, providing insight into the origins of selectivity for your specific system.[2][6][7][8]
Question: I am observing poor or no enantioselectivity in my IMDA reaction. What are the primary methods to induce enantiocontrol?
Answer: Achieving high enantioselectivity requires the introduction of a chiral influence to differentiate the two faces of the diene or dienophile.
-
Employ Chiral Lewis Acid Catalysts: Chiral Lewis acids create a chiral environment around the dienophile. The complexation of the Lewis acid to the substrate can effectively block one face of the dienophile, forcing the diene to approach from the less hindered side.[1] Vaulted biaryl ligands like BINOL or TADDOL on boron or titanium catalysts have shown high efficacy.
-
Use Organocatalysis: Chiral secondary amines, such as imidazolidinones (MacMillan catalysts), can catalyze IMDA reactions by forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone.[9] This activation lowers the LUMO of the dienophile and the catalyst's chiral scaffold directs the cycloaddition to one enantiotopic face.[10] This has proven effective for a wide range of substrates, leading to the formation of various ring systems with high enantiomeric excess (ee).
-
Install a Chiral Auxiliary: A chiral auxiliary is a stereogenic group temporarily attached to the substrate (often on the dienophile) to direct the stereochemical outcome of the reaction.[11] After the cycloaddition, the auxiliary is cleaved to yield the enantioenriched product.[11] Oxazolidinones and camphorsultam are common examples that provide excellent stereocontrol by sterically shielding one face of the dienophile.[11][12]
Question: My reaction is sluggish or requires very high temperatures. How can I accelerate the reaction rate while maintaining selectivity?
Answer: Sluggish reaction rates are typically due to a high activation energy barrier.
-
Catalysis: Both Lewis acid and organocatalysis significantly accelerate the IMDA reaction by lowering the energy of the LUMO of the dienophile.[1][10] This allows the reaction to proceed at much lower temperatures, which often has the added benefit of improving stereoselectivity.[5][13] For example, a reaction that requires 150°C thermally might proceed efficiently at room temperature or below with a suitable Lewis acid like EtAlCl₂.[5]
-
Substrate Modification:
-
Electron-Withdrawing Groups (EWGs): Ensure your dienophile is sufficiently activated with strong EWGs (e.g., -CHO, -COR, -COOR, -CN).[14] This lowers the dienophile's LUMO energy, facilitating the reaction.
-
Diene Conformation: The diene must adopt an s-cis conformation to react.[15] Bulky substituents at the C2 or C3 position of the diene can destabilize the non-reactive s-trans conformation, thereby increasing the reaction rate.[15] Conversely, bulky groups at C1 and C4 can hinder the approach of the dienophile.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between endo and exo selectivity in Diels-Alder reactions?
A1: The terms endo and exo describe the relative orientation of the dienophile's substituents with respect to the diene in the transition state. In the endo transition state, the most significant electron-withdrawing group on the dienophile is oriented towards the π-system of the diene.[15] This orientation is often favored due to stabilizing secondary orbital interactions. The exo transition state places this substituent away from the diene system. While the endo product is often the kinetically favored product, the exo is typically the thermodynamically more stable product.
Q2: How does the tether attachment point (Type I vs. Type II) influence the stereochemical outcome?
A2: The connection point of the tether dramatically influences the possible products.
-
Type I IMDA: The tether connects the terminus of the diene (C4) to the dienophile. This can lead to cis- or trans-fused ring systems depending on the transition state geometry. Bridged products are rare and typically require tethers longer than nine atoms.[5]
-
Type II IMDA: The tether connects an internal position of the diene (C3) to the dienophile. These reactions almost always proceed through a syn transition state to form cis-fused products due to the severe steric strain of the alternative anti transition state.[5]
Q3: Can computational chemistry reliably predict stereoselectivity in IMDA reactions?
A3: Yes, computational studies, particularly using density functional theory (DFT) methods like B3LYP and M06-2X, have become powerful tools for rationalizing and predicting stereochemical outcomes.[2][6][8] These methods can calculate the energies of the different possible transition states (endo vs. exo, and approaches to different diastereotopic faces). The predicted product distribution is based on the relative free energy barriers of these competing pathways.[3][7]
Data Presentation: Catalyst Performance in Asymmetric IMDA
The following tables summarize quantitative data from various studies to illustrate the impact of different catalytic systems on stereoselectivity.
Table 1: Organocatalyzed Enantioselective IMDA Reactions
| Substrate Type | Catalyst (mol%) | Conditions | Product Ring System | d.r. (endo:exo) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Tethered Diene-enal | Imidazolidinone I-HClO₄ (20%) | nBuOH, 5% H₂O, -20°C | Bicyclo[4.4.0]decene | >20:1 | 90 | [5] |
| Tethered Diene-enal | Imidazolidinone I-HClO₄ (20%) | nBuOH, 5% H₂O, -20°C | Bicyclo[4.3.0]nonene | >20:1 | 99 | [5] |
| Tethered Diene-enal | Imidazolidinone II-TFA (20%) | nBuOH, 5% H₂O, -10°C | Bicyclo[4.4.0]decene | >20:1 | 92 |[5] |
Table 2: Lewis Acid-Catalyzed Diastereoselective IMDA Reactions
| Substrate | Catalyst (eq.) | Conditions | d.r. (trans:cis) | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-Dienophile | Thermal | 150°C, 24h | 78:22 | - | [5] |
| (E)-Dienophile | EtAlCl₂ (1.1) | 23°C, 36h | >99:1 | 71 | [5] |
| (Z)-Dienophile | Thermal | 150°C, 24h | 33:67 | - | [5] |
| (Z)-Dienophile | EtAlCl₂ (1.1) | 23°C, 36h | 10:>90 | 79 | [5] |
| Nitroalkene Dienophile | SnCl₄ | CH₂Cl₂, -78°C to 25°C | 97:3 | 85 |[13] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed IMDA Reaction
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the triene substrate (1.0 eq.) in a dry, aprotic solvent (e.g., CH₂Cl₂ or toluene, ~0.1 M) to a flame-dried flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to the desired temperature (typically between -78°C and 0°C) using a suitable cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂, SnCl₄, 1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the purified product.
Protocol 2: General Procedure for Organocatalyzed Enantioselective IMDA Reaction
-
Preparation: To a vial, add the chiral amine catalyst (e.g., MacMillan-type imidazolidinone salt, 0.1-0.2 eq.) and the desired solvent (e.g., CH₃CN, nBuOH, ~0.2 M).
-
Substrate Addition: Add the α,β-unsaturated aldehyde substrate (1.0 eq.) to the catalyst solution. Water (e.g., 5% v/v) may be added at this stage as it can be beneficial for catalyst turnover.
-
Reaction: Stir the mixture at the specified temperature (ranging from -20°C to room temperature) until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or SFC analysis.
Visualizations
Caption: Troubleshooting workflow for improving IMDA stereoselectivity.
Caption: Iminium ion activation in an organocatalyzed IMDA reaction.
Caption: Competing endo and exo transition state pathways in IMDA reactions.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrol of intramolecular Diels-Alder reactions: synthetic studies and transition structure modeling with c5-substituted 1,3,8-nonatrienes and nonadienynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diels-Alder Reaction [organic-chemistry.org]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
How to avoid dimerization in macrocyclic RCM reactions
Welcome to the technical support center for macrocyclic Ring-Closing Metathesis (RCM) reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, with a primary focus on mitigating undesired dimerization and oligomerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during your macrocyclic RCM experiments.
Issue 1: High Levels of Dimer or Oligomer Formation
Question: My RCM reaction is producing a significant amount of dimer and other oligomers instead of the desired macrocycle. How can I favor the intramolecular reaction?
Answer: The formation of dimers and oligomers arises from intermolecular metathesis reactions competing with the desired intramolecular cyclization. To favor the formation of the monomeric macrocycle, the rate of the intramolecular reaction must be increased relative to the intermolecular one. This can be achieved through several strategies.
Solutions:
-
High Dilution Principle: The most fundamental strategy to suppress intermolecular reactions is to reduce the concentration of the diene substrate.[1][2] By ensuring the substrate molecules are far apart in solution, the probability of two different molecules reacting (intermolecular) is significantly lower than the probability of the two ends of the same molecule reacting (intramolecular). Most macrocyclization reactions are performed under dilute conditions, often less than 0.1M.[3]
-
Action: Decrease the substrate concentration significantly, typically to the 0.001 M to 0.05 M range. While very low concentrations (<0.001 M) can be effective, they may lead to challenges in scale-up due to large solvent volumes and associated costs.[4]
-
-
Slow Addition Technique: Instead of adding all the substrate at once, a slow, continuous addition of the diene precursor to the reaction vessel containing the catalyst can maintain a very low instantaneous concentration. This technique, often executed with a syringe pump, ensures that the substrate is consumed in the intramolecular reaction as soon as it becomes available, minimizing its concentration and thus the chance for dimerization.[2]
-
Action: Prepare a solution of your diene substrate and add it dropwise or via a syringe pump over several hours to the heated solvent and catalyst mixture.
-
-
Substrate Pre-organization: The structure of the diene precursor can significantly influence the cyclization efficiency. Introducing conformational constraints or "turn-inducing elements" can pre-organize the molecule into a ring-like conformation, bringing the reactive olefin termini into close proximity. This increases the "effective molarity" and accelerates the intramolecular reaction rate.[5]
-
Action: If possible, modify the substrate backbone to include rigid elements (e.g., aromatic rings, proline-like structures) or stereocenters that favor a cyclization-ready conformation.
-
Issue 2: Low or No Conversion of Starting Material
Question: My reaction is not proceeding, or the conversion to any product (monomer or dimer) is very low. What could be the cause?
Answer: Low conversion can stem from several factors, including catalyst deactivation, inappropriate reaction conditions, or impurities.
Solutions:
-
Catalyst Selection and Handling: The choice of catalyst is critical. Second and third-generation Grubbs-type catalysts and Hoveyda-Grubbs catalysts are generally more active and tolerant of functional groups than first-generation catalysts.[6][7][8] Catalyst stability, especially at higher temperatures, is also a key consideration. Some catalysts may decompose over the long reaction times required for macrocyclization.
-
Action:
-
Ensure you are using a catalyst appropriate for your substrate's functional groups.
-
For reactions at elevated temperatures (e.g., >60-80°C), consider a more thermally stable catalyst or add the catalyst in portions over the course of the reaction to maintain an active catalytic concentration.[1]
-
Handle catalysts under an inert atmosphere (nitrogen or argon) to prevent deactivation by air, although many modern catalysts are marketed as "air-stable".[1][8]
-
-
-
Solvent and Temperature Optimization: The solvent and temperature must be chosen carefully. The solvent must fully dissolve the substrate and catalyst, be inert to the reaction conditions, and have a boiling point that allows for the desired reaction temperature. Toluene is often preferred over dichloromethane for higher-temperature reactions to increase reaction rates.[1] Temperature affects both the reaction rate and catalyst stability.
-
Action:
-
Ensure the solvent is rigorously degassed before use to remove dissolved oxygen, which can deactivate the catalyst.[1] Continue degassing throughout the reaction to help remove the ethylene byproduct, which drives the reaction equilibrium toward the product.[1][6]
-
If the reaction is sluggish, cautiously increase the temperature. Monitor for catalyst decomposition (e.g., color change to black). Conversely, if catalyst decomposition is suspected, lowering the temperature may be necessary.
-
-
-
Purity of Reagents: Impurities in the substrate or solvent (e.g., water, oxygen, coordinating functional groups) can poison the ruthenium catalyst.
-
Action: Purify the diene substrate meticulously before the reaction. Use high-purity, dry, and degassed solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using high dilution to prevent dimerization?
The RCM reaction can proceed via two competing pathways: an intramolecular pathway leading to the desired macrocycle (a first-order reaction) and an intermolecular pathway leading to dimers and oligomers (a second-order reaction). The rate of the intramolecular reaction depends on the concentration of the substrate, whereas the rate of the intermolecular reaction depends on the concentration of the substrate squared. By significantly lowering the concentration, the second-order intermolecular reaction is slowed down much more dramatically than the first-order intramolecular reaction, thus favoring macrocycle formation.[2]
Q2: How does the choice of catalyst influence the monomer-to-dimer ratio?
Different generations and types of catalysts (e.g., Grubbs, Hoveyda-Grubbs, Schrock) exhibit varying activities, stabilities, and initiation rates.[7][9] A highly active catalyst can quickly consume the substrate, which, if the initial concentration is not sufficiently low, can lead to increased dimerization. Some modern catalysts are designed for high efficiency even at higher concentrations, challenging the traditional reliance on extreme dilution.[10] For instance, certain tungsten or molybdenum-based catalysts have shown high efficiency and selectivity in macrocyclic RCM even at concentrations as high as 0.1 M.[10][11]
Q3: Can reaction temperature be used to control dimerization?
Yes, temperature plays a crucial role. Higher temperatures generally increase the rate of all reactions, but can also lead to faster catalyst decomposition.[1] An optimal temperature will be a compromise between achieving a reasonable reaction rate and maintaining catalyst longevity. In some cases, a lower temperature might slow the intermolecular reaction more significantly than the sterically favored intramolecular cyclization, thereby improving the monomer-to-dimer ratio. However, for sterically demanding macrocyclizations, higher temperatures might be necessary to overcome the activation energy barrier.[1]
Q4: What is the role of the solvent in a macrocyclic RCM reaction?
The solvent's primary roles are to dissolve the substrate and catalyst and to provide the medium for the reaction. Non-coordinating solvents like dichloromethane (DCM) or toluene are common. Toluene is often used for reactions requiring higher temperatures due to its higher boiling point.[1] The polarity of the solvent can also influence the conformation of the substrate in solution, potentially affecting its pre-organization for cyclization.[12][13] It is critical that the solvent be dry and thoroughly degassed to prevent catalyst deactivation.[1]
Data Summary Tables
Table 1: Effect of Concentration on RCM Product Distribution
| Substrate Concentration (M) | Monomer Yield (%) | Dimer/Oligomer Yield (%) | Reference Notes |
| 0.1 | 52 | High (not specified) | Tungsten catalyst, high Z-selectivity achieved.[10] |
| 0.02 | 60 | Dominant (Homocoupling) | Molybdenum catalyst, high E-selectivity.[11] |
| 0.005 - 0.01 | ~80 | ~10 | Typical range for successful lab-scale macrocyclization. |
| 0.001 | >90 | <5 | High dilution conditions favoring intramolecular cyclization.[11] |
Note: Yields are highly substrate- and catalyst-dependent. This table provides a general illustration.
Table 2: Comparison of Common RCM Catalysts
| Catalyst | Generation | Key Features | Common Applications |
| Grubbs I | First | Good functional group tolerance, commercially available.[9] | General RCM, less active for hindered alkenes. |
| Grubbs II | Second | Higher activity than Gen I, more stable.[6][9] | Challenging RCM, cross-metathesis. |
| Hoveyda-Grubbs II | Second | High stability, allows for catalyst recovery/reuse. | Green chemistry applications, robust reactions. |
| Zhan Catalysts | - | High efficiency, often used in process chemistry.[4] | Scale-up and industrial synthesis.[4] |
| Schrock (Mo, W) | - | Very high activity, sensitive to air and moisture.[8] | Demanding cyclizations, Z-selective reactions.[10] |
Visualizations and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drughunter.com [drughunter.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Technical Support Center: High-Dilution Techniques for Medium-Ring Cyclization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high-dilution techniques for the synthesis of medium-sized rings (8-11 membered).
Troubleshooting Guide
This guide addresses common problems encountered during medium-ring cyclization experiments using high-dilution techniques.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low to no yield of the desired cyclic product; significant amount of polymer or dimer formation. | The concentration of the linear precursor is too high, favoring intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.[1][2] | 1. Decrease Concentration: Ensure the reaction concentration is sufficiently low, typically in the range of 10⁻³ M or less. 2. Slow Addition: Use a syringe pump to add the precursor solution very slowly over an extended period (pseudo-high dilution). This keeps the instantaneous concentration of the reactant low.[1][3][4] 3. Verify Setup: Confirm that the stirring is efficient to disperse the added precursor immediately into the bulk solvent. |
| Reaction is successful at a small scale, but impractical to scale up due to excessive solvent volume. | The core principle of high-dilution requires large solvent volumes, which poses logistical, economic, and environmental challenges at larger scales.[2][5] | 1. Implement Pseudo-High Dilution: Instead of dissolving the precursor in the entire solvent volume at once, add it slowly to a moderately sized solvent volume. This is often the most practical solution.[4] 2. Explore Continuous Flow: A continuous flow reactor can maintain low concentration at the point of mixing, eliminating the need for large batch vessels.[6] 3. Consider Alternative Strategies: Investigate methods that do not require high dilution, such as Cyclization/Ring Expansion (CRE) cascade reactions, which can often be run at much higher concentrations (e.g., 0.1 M).[7][8][9] |
| Yield remains low despite using high-dilution conditions. | Other factors beyond concentration are hindering the cyclization. | 1. Analyze Precursor Conformation: The linear precursor may have a low population of conformations suitable for ring closure. Introducing rigid elements (e.g., double bonds, aromatic rings) into the precursor chain can sometimes pre-organize it for cyclization.[4] 2. Assess Ring Strain: Medium-sized rings suffer from significant transannular and torsional strain, which creates a high energetic barrier for cyclization.[2][10] The reaction may require more forcing conditions (e.g., higher temperature) to overcome this barrier, but this must be balanced against potential side reactions. 3. Optimize Solvent and Temperature: The solvent can influence the precursor's conformation and solubility. Experiment with different solvents. Temperature affects the reaction kinetics; a systematic temperature screen may identify an optimal condition. |
| Side products are observed, even without polymerization. | The reaction conditions may be promoting alternative intramolecular reactions or degradation. | 1. Check for Competing Reactions: The functional groups on the precursor might be able to react in other ways (e.g., elimination, rearrangement) under the reaction conditions. 2. Purity of Reagents: Ensure the precursor, reagents, and solvent are pure and free of contaminants (e.g., water, oxygen) that could initiate side reactions. 3. Lower Temperature: If degradation is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the "high-dilution principle" and why is it necessary for medium-ring cyclization?
The high-dilution principle is a strategy used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[1] For a reaction involving a long-chain precursor with reactive groups at both ends, the rate of the intramolecular reaction depends only on the concentration of the precursor itself. In contrast, the rate of the intermolecular reaction depends on the square of the precursor concentration. By maintaining a very low concentration (typically < 0.001 M), the probability of two different molecules reacting with each other is greatly reduced, while the probability of the two ends of the same molecule reacting remains unaffected. This is critical for medium-sized rings (8-11 atoms), which form slowly due to high activation energy from ring strain and unfavorable entropy.[2][11]
Q2: What is "pseudo-high dilution" and how does it work?
Pseudo-high dilution is a practical implementation of the high-dilution principle that avoids using enormous volumes of solvent from the start.[2] Instead of dissolving the entire amount of the linear precursor in a large solvent volume at once, a concentrated solution of the precursor is added very slowly (e.g., using a syringe pump) to a smaller, stirred volume of solvent over a long period.[1][4] This ensures that the instantaneous concentration of the unreacted precursor in the reaction vessel remains extremely low, thus kinetically favoring the intramolecular cyclization pathway.
Q3: Are there alternatives to high-dilution techniques for synthesizing medium-sized rings?
Yes. Due to the scalability issues of high-dilution methods, several alternative strategies have been developed. A prominent example is the use of Cyclization/Ring Expansion (CRE) cascade reactions .[7][8][12] These methods avoid direct end-to-end cyclization of a long linear precursor. Instead, they proceed through kinetically favorable smaller ring intermediates (e.g., 5-7 membered rings) that subsequently undergo in-situ ring expansion to form the desired medium-sized ring.[13][14] These reactions can often be performed at much higher concentrations (e.g., 0.1 M), making them more practical for larger-scale synthesis.[9]
Q4: How do I choose the right concentration for my high-dilution experiment?
The ideal concentration is system-dependent. A general starting point is 10⁻³ M (1 mM) . For particularly challenging cyclizations, such as forming 9-11 membered rings, concentrations as low as 10⁻⁶ M may be necessary to prevent polymerization.[15] It is often best to perform a small-scale optimization study, testing a range of concentrations (e.g., 0.01 M, 0.005 M, 0.001 M) to find the highest concentration that provides a good yield of the desired cyclic product without significant oligomer formation.
Q5: What role does precursor structure play in the success of a medium-ring cyclization?
The structure of the linear precursor is critical. Several factors are at play:
-
Chain Flexibility: A highly flexible chain has a high entropic penalty to overcome to adopt the correct conformation for cyclization.
-
Conformational Pre-organization: Incorporating rigid elements like double bonds, triple bonds, or aromatic rings can restrict the number of possible conformations and "pre-organize" the precursor for cyclization, increasing the reaction rate.[4]
-
Transannular Strain: In the transition state and the final product, steric clashes across the ring (transannular interactions) can create a significant energy barrier. The precursor structure dictates the severity of these interactions.[2][10]
Quantitative Data Summary
The choice of cyclization strategy significantly impacts the required experimental conditions, particularly concentration.
| Parameter | Classical High-Dilution | Pseudo-High Dilution | Cyclization/Ring Expansion (CRE) |
| Typical Concentration | < 0.005 M (often ≤ 10⁻³ M) | Instantaneous concentration is very low; bulk concentration of precursor solution can be higher. | ≥ 0.1 M[8][9] |
| Solvent Volume | Very Large[2] | Moderate to Large | Low to Moderate |
| Addition Method | All at once (batch) | Slow, continuous addition (e.g., syringe pump)[1] | All at once (batch) |
| Primary Application | Lab-scale synthesis where intermolecular competition is severe. | Practical lab-scale and scale-up synthesis.[3] | Efficient synthesis, particularly for scale-up, avoiding large solvent volumes.[13] |
Visualizing Workflows and Principles
Caption: Workflow comparing reaction pathways at standard vs. high-dilution concentrations.
Caption: Logical diagram of factors influencing cyclization vs. polymerization outcomes.
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01303D [pubs.rsc.org]
- 13. A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Refining reaction conditions for Cycloundeca-1,3-diene formation
Welcome to the technical support center for the synthesis of cycloundeca-1,3-diene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this medium-sized cyclic diene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides practical advice in a question-and-answer format to help you overcome common experimental hurdles.
Q1: My Ring-Closing Metathesis (RCM) reaction to form the cycloundecene precursor is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in RCM for medium-sized rings like cycloundecene are often due to a combination of factors including catalyst choice, reaction concentration, and substrate purity.
-
Catalyst Selection: The choice of the Grubbs catalyst is critical. For sterically hindered or electron-deficient dienes, a more reactive molybdenum catalyst might be necessary. However, for many applications, second-generation Grubbs catalysts offer a good balance of reactivity and functional group tolerance.
-
Concentration: High concentrations can favor intermolecular side reactions (polymerization) over the desired intramolecular ring closure. It is crucial to work under high dilution conditions. A common starting point is a substrate concentration of 0.001 M to 0.02 M in a suitable solvent like toluene or dichloromethane.
-
Slow Addition: Adding the diene substrate slowly to the reaction vessel containing the catalyst can help maintain a low effective concentration, thereby favoring the intramolecular reaction.
-
Solvent Choice: Ensure your solvent is thoroughly degassed and dry. Oxygen can deactivate the ruthenium catalyst.
-
Substrate Purity: Impurities in the starting diene can poison the catalyst. Ensure your acyclic precursor is of high purity before attempting the RCM reaction.
Q2: I am attempting a Shapiro reaction to convert a cycloundecanone derivative to this compound, but the reaction is not proceeding as expected. What should I check?
A2: The Shapiro reaction, which converts a ketone to an alkene via a tosylhydrazone intermediate, can be sensitive to reaction conditions.
-
Base Stoichiometry: The Shapiro reaction requires at least two equivalents of a strong organolithium base (like n-butyllithium or sec-butyllithium) to deprotonate the tosylhydrazone twice. Ensure you are using a sufficient excess of freshly titrated organolithium reagent.
-
Temperature Control: The initial deprotonations are typically carried out at low temperatures (-78 °C) to prevent side reactions. Allowing the reaction to slowly warm to room temperature is often necessary for the elimination step to proceed.
-
Formation of the Vinyllithium Intermediate: The directionality of the elimination is controlled by the initial deprotonation. For unsymmetrical ketones, the kinetically favored, less substituted vinyllithium intermediate is usually formed.
-
Quenching: The final step is the quenching of the vinyllithium species. The choice of quenching agent can influence the final product. For the formation of the diene, a proton source like water is typically added.
Q3: During the conversion of a cycloundecene to this compound via an elimination reaction, I am observing a mixture of isomers. How can I improve the regioselectivity?
A3: Achieving regioselectivity in elimination reactions to form a conjugated diene from a cyclic alkene can be challenging.
-
Leaving Group: The choice and position of the leaving group are critical. A common strategy involves allylic bromination of the cycloundecene followed by dehydrobromination. The conditions for the dehydrobromination (base and solvent) will significantly influence the regioselectivity of the resulting double bond.
-
Base Selection: A bulky, non-nucleophilic base is often preferred to favor elimination over substitution and to influence the regioselectivity of the proton abstraction.
-
Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the thermodynamically more stable conjugated diene or the kinetically formed product. Higher temperatures generally favor the thermodynamic product.
Quantitative Data Summary
The synthesis of medium-sized rings like this compound is often challenging, and yields can vary significantly based on the chosen synthetic route and reaction conditions. Below is a summary of potential yields for key transformations.
| Reaction Type | Substrate Type | Product | Catalyst/Reagent | Typical Yield (%) | Reference |
| Ring-Closing Metathesis (RCM) | Acyclic diene | Cycloundecene derivative | Grubbs II catalyst | 50-80 | [1][2] |
| Shapiro Reaction | Cycloundecanone tosylhydrazone | Cycloundecene | n-BuLi | 60-80 | [3] |
| Elimination | Allylic bromide of cycloundecene | This compound | Bulky base | 40-70 | General Knowledge |
Experimental Protocols
Below are generalized methodologies for key reactions that can be adapted for the synthesis of this compound.
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
-
Preparation: A flame-dried Schlenk flask is charged with a magnetic stir bar and the Grubbs catalyst (typically 1-5 mol%). The flask is evacuated and backfilled with an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., dichloromethane or toluene) is added to the flask to achieve a final substrate concentration of 0.001-0.01 M.
-
Substrate Addition: The acyclic diene precursor, dissolved in a small amount of the same solvent, is added to the catalyst solution dropwise over several hours using a syringe pump.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by adding a small amount of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Shapiro Reaction
-
Tosylhydrazone Formation: The starting cycloundecanone derivative is reacted with one equivalent of tosylhydrazide in a suitable solvent (e.g., methanol or ethanol) with catalytic acid. The resulting tosylhydrazone is typically isolated by filtration and dried.
-
Vinyllithium Formation: The dried tosylhydrazone is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) under an inert atmosphere and cooled to -78 °C. At least two equivalents of an organolithium reagent (e.g., n-butyllithium) are added dropwise.
-
Elimination: The reaction mixture is allowed to slowly warm to room temperature and stirred until the elimination is complete (monitored by TLC or GC-MS).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in RCM
References
Validation & Comparative
A Comparative Guide to the Conformational Analysis of Cycloundecadienes Using Dynamic NMR
for Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of medium-sized rings, such as in cycloundecadiene, plays a crucial role in determining their chemical reactivity and biological activity. Understanding the dynamic equilibria between different conformers is therefore of significant interest in fields ranging from synthetic chemistry to drug design. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy stands out as a powerful technique for elucidating these conformational dynamics. This guide provides a comparative overview of the application of DNMR for the conformational analysis of cycloundecadienes, with a specific focus on the detailed study of cycloundeca-1,2-diene, and discusses alternative and complementary methods.
Dynamic NMR Analysis of Cycloundeca-1,2-diene: A Case Study
Low-temperature 13C NMR spectroscopy of cycloundeca-1,2-diene in a propane solution revealed the presence of two distinct conformations at -166.7 °C.[1][2][3][4] One conformer possesses C1 symmetry, giving rise to 11 distinct peaks in the 13C NMR spectrum, while the other has C2 symmetry.[1][2][3][4] At this temperature, these two conformations were found to exist in similar populations.[1][2][3][4] The analysis of line shape changes in the spectra at different temperatures allowed for the determination of the free-energy barriers (ΔG‡) for the interconversion between these conformers.[1][2][3][4]
| Parameter | Value (kcal/mol) | Temperature (°C) | Method |
| ΔG‡ (C1 to C1') | 8.38 ± 0.15 | -72.2 | Dynamic 13C NMR |
| ΔG‡ ((C1 + C1') to C2) | 9.45 ± 0.15 | -72.2 | Dynamic 13C NMR |
| ΔG‡ (C2 to (C1 + C1')) | 9.35 ± 0.15 | -72.2 | Dynamic 13C NMR |
Table 1: Free-Energy Barriers for Conformational Interconversions of Cycloundeca-1,2-diene determined by Dynamic 13C NMR Spectroscopy.[1][2][3][4]
Experimental Protocol for Dynamic NMR Spectroscopy
The successful application of dynamic NMR for conformational analysis hinges on a carefully designed experimental protocol. The following outlines the key steps involved in the study of cycloundeca-1,2-diene.
1. Sample Preparation:
-
A solution of 1,2-cycloundecadiene is prepared in a suitable solvent that remains liquid at very low temperatures. Propane is an excellent choice due to its low freezing point.
-
The concentration of the analyte should be optimized to ensure a good signal-to-noise ratio in a reasonable acquisition time.
-
The sample is sealed in an appropriate NMR tube, typically made of high-precision glass.
2. NMR Data Acquisition:
-
13C NMR spectra are acquired over a wide range of low temperatures, for instance, from ambient temperature down to -166.7 °C.
-
A high-field NMR spectrometer is used to achieve better spectral dispersion.
-
The temperature of the NMR probe is carefully calibrated and controlled at each step.
-
At each temperature, a standard proton-decoupled 13C NMR spectrum is recorded. The key is to observe the changes in the line shape of the signals, from sharp peaks at the slow exchange limit (low temperatures) to broadened signals in the intermediate exchange regime, and finally to averaged sharp signals at the fast exchange limit (higher temperatures).
3. Data Analysis:
-
The rate constants for the conformational exchange processes at different temperatures are determined by line shape analysis of the temperature-dependent NMR spectra. This often involves computer simulations of the spectra to match the experimental data.
-
From the rate constants (k) and the temperatures (T), the free-energy barrier of activation (ΔG‡) can be calculated using the Eyring equation.
-
Integration of the signals at the slow exchange limit allows for the determination of the relative populations of the different conformers, from which the difference in ground-state free energy (ΔG°) can be calculated.
Visualization of the Dynamic NMR Workflow
The following diagram illustrates the general workflow for the conformational analysis of a molecule using dynamic NMR spectroscopy.
Caption: Workflow of Dynamic NMR for Conformational Analysis.
Comparison with Alternative and Complementary Methods
While dynamic NMR is a premier technique for studying conformational dynamics in solution, other methods provide valuable and often complementary information.
-
Computational Methods: Molecular mechanics (e.g., MM3) and ab initio calculations are powerful tools for predicting the stable conformations of molecules, their relative energies, and the transition states for their interconversion.[1][2][3] In the study of cycloundeca-1,2-diene, computational methods were used to predict the possible stable conformations and their symmetries, which greatly aided in the interpretation of the experimental NMR data.[1][2][3] The combination of experimental DNMR and computational modeling provides a more complete picture of the conformational landscape.
-
X-ray Crystallography: This technique provides highly accurate structural information for molecules in the solid state. While it gives a static picture of a single conformation, it can be invaluable for identifying one of the low-energy conformers present in solution. However, it provides no information about the dynamic processes or the presence of other conformers in solution.
-
Other Spectroscopic Techniques: Techniques like infrared (IR) and Raman spectroscopy can sometimes distinguish between different conformers based on their vibrational modes. However, assigning specific spectral features to individual conformers can be challenging, and extracting quantitative kinetic data is often more difficult than with DNMR.
References
Unraveling the Conformational Complexity of Cycloundecadiene: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of cyclic molecules is paramount for predicting their chemical behavior and biological activity. This guide provides a comparative analysis of computational methods for determining the conformers of cycloundecadiene, supported by experimental data and detailed protocols.
The conformational landscape of medium-sized rings like cycloundecadiene is notoriously complex, characterized by a multitude of low-energy structures. Computational chemistry offers a powerful toolkit to explore these landscapes, but the accuracy of these methods must be benchmarked against experimental reality. This guide delves into the computational analysis of 1,2-cycloundecadiene, a representative eleven-membered ring, comparing common computational techniques and validating the findings with experimental NMR data.
Comparing Computational Approaches: Molecular Mechanics vs. Ab Initio Methods
The conformational analysis of 1,2-cycloundecadiene has been effectively approached using both molecular mechanics (MM) and ab initio quantum mechanics. Each method presents a different balance of computational cost and accuracy.
Molecular Mechanics (MM): Force fields like MM3 (Allinger's Molecular Mechanics 3) provide a rapid means of exploring the potential energy surface. These methods are computationally inexpensive, allowing for the screening of a large number of potential conformers.
Ab Initio Methods: Hartree-Fock (HF) calculations, particularly with a basis set such as 6-311G*, offer a more rigorous, first-principles approach to determining the electronic structure and energy of a molecule. While computationally more demanding than MM, they can provide more accurate energy values.
A key study on 1,2-cycloundecadiene identified 25 distinct conformations using these methods[1][2]. The two lowest energy conformers were found to have C₁ and C₂ symmetry.
Experimental Validation: Low-Temperature NMR Spectroscopy
Computational predictions of molecular conformations are most reliable when anchored by experimental data. For flexible molecules like cycloundecadiene, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to "freeze out" individual conformers and study their properties.
In the case of 1,2-cycloundecadiene, low-temperature ¹³C NMR spectroscopy in a propane solution at -166.7 °C revealed the presence of two conformations with similar populations[1][2]. These correspond to the computationally predicted C₁ and C₂ symmetry conformers. The experimental data also allowed for the determination of the free-energy barriers for the interconversion between these conformers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the computational and experimental analysis of 1,2-cycloundecadiene, providing a clear comparison of the different approaches.
| Computational Method | Number of Conformers Identified | Key Low-Energy Symmetries |
| MM3 | 25 | C₁, C₂ |
| HF/6-311G* | 25 | C₁, C₂ |
Table 1: Overview of Computational Conformational Search Results for 1,2-Cycloundecadiene.
| Interconversion | Experimental Free-Energy Barrier (kcal/mol) at -72.2 °C |
| C₁ to C₁' (topomerization) | 8.38 ± 0.15 |
| (C₁ + C₁') to C₂ | 9.45 ± 0.15 |
| C₂ to (C₁ + C₁') | 9.35 ± 0.15 |
Table 2: Experimental Free-Energy Barriers for 1,2-Cycloundecadiene Conformer Interconversions Determined by ¹³C NMR.[1][2]
Note: A detailed table of relative energies and dihedral angles for all 25 identified conformers from the MM3 and HF/6-311G calculations is typically provided in the supporting information of the primary research article.*
Experimental and Computational Protocols
Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy
-
Sample Preparation: A solution of 1,2-cycloundecadiene is prepared in propane.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition: ¹³C NMR spectra are acquired at a low temperature, for instance, -166.7 °C, to slow the interconversion between conformers to a rate that is slow on the NMR timescale.
-
Spectral Analysis: The resulting spectra, showing distinct peaks for each carbon in each conformer, are analyzed to determine the relative populations of the conformers.
-
Dynamic NMR: Spectra are recorded at various temperatures to study the coalescence of the signals. This data is used to calculate the free-energy barriers of interconversion between the conformers.
Computational Protocol: Conformational Analysis Workflow
-
Initial Structure Generation: An initial 3D structure of the cycloundecadiene molecule is built.
-
Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MM3), to generate a large number of potential conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using a more accurate method, such as a higher-level molecular mechanics force field or an ab initio method (e.g., HF/6-311G*).
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a high-level ab initio or Density Functional Theory (DFT) method to obtain accurate relative energies of the conformers.
-
Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties such as free energies.
-
Comparison with Experimental Data: The calculated properties (e.g., relative energies, geometries, and predicted NMR chemical shifts) are compared with available experimental data for validation.
Visualizing the Computational Workflow
The logical flow of a typical computational conformational analysis can be represented as follows:
References
A Comparative Guide to the Reactivity of Cycloundeca-1,3-diene and Cyclohexadiene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of cycloundeca-1,3-diene and cyclohexadiene, with a focus on their participation in cycloaddition reactions, particularly the Diels-Alder reaction. Understanding the reactivity of these cyclic dienes is crucial for their application in organic synthesis, including the development of novel therapeutic agents. This comparison is based on fundamental principles of organic chemistry, including conformational analysis and ring strain, and is supported by available experimental context for cyclohexadiene.
Executive Summary
Cyclohexadiene is a significantly more reactive diene in Diels-Alder reactions compared to this compound. This pronounced difference in reactivity stems primarily from the conformational rigidity of cyclohexadiene, which is locked in the reactive s-cis conformation required for the [4+2] cycloaddition. In contrast, the larger and more flexible this compound faces substantial energetic penalties to adopt the planar s-cis conformation due to inherent ring strain and transannular interactions. While quantitative experimental data for the Diels-Alder reactivity of this compound is scarce, likely due to its low reactivity, a qualitative comparison based on structural and conformational factors provides a clear rationale for the predicted disparity.
Data Presentation: A Qualitative Comparison
| Feature | Cyclohexadiene | This compound |
| Ring Size | 6-membered | 11-membered |
| Diene Conformation | Rigidly held in s-cis conformation[1] | Flexible, exists in multiple conformations. Achieving the required s-cis conformation is energetically unfavorable. |
| Ring Strain | Low strain in the ring system. | Significant medium-ring strain, including transannular strain, which destabilizes the planar s-cis conformation. |
| Predicted Reactivity in Diels-Alder Reactions | High | Low |
| Experimental Evidence | Well-documented high reactivity in Diels-Alder reactions.[2][3][4] | Limited to no direct experimental data on successful Diels-Alder reactions, suggesting low reactivity. |
Factors Influencing Reactivity: A Logical Relationship
The following diagram illustrates the key factors that determine the Diels-Alder reactivity of cyclic dienes and how they differ between cyclohexadiene and this compound.
Caption: Comparative reactivity pathways of cyclohexadiene and this compound.
Detailed Discussion
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[5][6] Its efficiency is highly dependent on the ability of the diene to adopt a planar s-cis conformation, which allows for the concerted overlap of the π-orbitals of the diene and the dienophile.[1][7]
Cyclohexadiene: A Primed Reactant
Cyclohexa-1,3-diene is an exceptionally reactive diene in Diels-Alder reactions.[4] This high reactivity is a direct consequence of its cyclic structure, which locks the conjugated diene system into the required s-cis conformation.[1] The six-membered ring is relatively strain-free, and the diene does not need to overcome a significant energy barrier to achieve the reactive conformation. This pre-organization of the diene leads to a lower activation energy for the cycloaddition reaction, resulting in high reaction rates and yields.
This compound: A Challenged Participant
In stark contrast, this compound is predicted to be a poor substrate for the Diels-Alder reaction. As a medium-sized ring (8-12 membered rings), it suffers from significant ring strain, which is a combination of angle strain, torsional strain, and transannular strain (steric interactions across the ring). For this compound to adopt the planar s-cis conformation necessary for the Diels-Alder reaction, it would experience a substantial increase in these strains.
The flexibility of the eleven-membered ring allows it to exist in numerous, more stable, non-planar conformations where the diene unit is in a skewed or s-trans-like arrangement. The energetic cost of forcing the diene into the planar s-cis conformation is prohibitively high, leading to a very high activation energy for the Diels-Alder reaction. Consequently, under typical reaction conditions, the equilibrium concentration of the reactive s-cis conformer is extremely low, and the reaction is unlikely to proceed at a practical rate.
Experimental Protocols
Representative Diels-Alder Reaction of Cyclohexadiene with Maleic Anhydride
Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic anhydride.
Materials:
-
Cyclohexadiene (freshly distilled)
-
Maleic anhydride
-
Ethyl acetate (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous ethyl acetate with gentle warming.
-
Allow the solution to cool to room temperature.
-
Add freshly distilled cyclohexadiene (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic, and the product may begin to precipitate.
-
After stirring for 1-2 hours, cool the reaction mixture in an ice bath to complete the precipitation of the product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the product under vacuum to obtain the desired cis-norbornene-5,6-endo-dicarboxylic anhydride.
Note on Application to this compound:
Attempting this reaction with this compound would likely result in no observable product formation under these mild conditions. To have any chance of success, one might consider:
-
High Temperatures: Prolonged heating at temperatures exceeding 150-200 °C.
-
High Pressure: Application of several kilobars of pressure to favor the formation of the more compact transition state.
-
Lewis Acid Catalysis: The use of a Lewis acid to lower the energy of the dienophile's LUMO and potentially accelerate the reaction. However, the conformational barrier of the diene would remain the primary obstacle.
Conclusion
The comparison between cyclohexadiene and this compound provides a clear illustration of the critical role of conformational effects in determining the reactivity of cyclic dienes in Diels-Alder reactions. The pre-organized s-cis conformation of cyclohexadiene makes it a highly reactive and synthetically useful building block. Conversely, the conformational flexibility and inherent strain of this compound render it a significantly less reactive participant in such cycloadditions. This understanding is essential for medicinal chemists and synthetic organic chemists in the strategic design of complex molecules, guiding the selection of appropriate cyclic dienes to achieve desired synthetic outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
DFT Calculations for Cycloundeca-1,3-diene Stability: A Comparative Guide
This guide will outline the theoretical basis for the stability of cycloundeca-1,3-diene isomers, present a generalized experimental and computational methodology for such a study, and offer a comparative analysis based on analogous systems.
Theoretical Framework for Stability
The stability of this compound isomers—(1Z,3Z), (1E,3Z), (1Z,3E), and (1E,3E)—is primarily governed by a balance of several factors inherent to medium-sized rings (8-11 membered). These rings are large enough to accommodate trans double bonds but are still subject to significant strain.
Key factors influencing stability include:
-
Ring Strain: This arises from the deviation of bond angles from their ideal values. In this compound, the presence of sp² hybridized carbons from the double bonds introduces regions of planarity, which must be accommodated within the flexible ring, often leading to strain.
-
Torsional Strain: This results from eclipsed conformations of bonds. The molecule will adopt a conformation that minimizes these energetically unfavorable interactions.
-
Transannular Strain: In medium-sized rings, non-bonded atoms across the ring can come into close contact, leading to repulsive van der Waals interactions. This is a significant destabilizing factor that dictates the preferred conformations. The eleven-membered ring of cycloundecadiene is particularly susceptible to such interactions.
-
Conjugation: The 1,3-diene system allows for the delocalization of π-electrons across the four-carbon unit. This conjugation is most effective when the p-orbitals of the four carbons are coplanar, leading to a more stable, lower-energy state. Deviations from planarity due to ring constraints will reduce the stabilizing effect of conjugation.
Generally, for medium-sized cyclic dienes, isomers with cis double bonds tend to be more stable as they can more easily adopt low-energy conformations that minimize transannular strain. However, as the ring size increases, the energetic penalty for incorporating a trans double bond decreases.
Comparative Data (Hypothetical)
While specific data for this compound is unavailable, a hypothetical comparison of the relative energies of its isomers, based on DFT calculations, would likely resemble the following table. The (Z,Z) isomer is expected to be the most stable, with stability decreasing as more trans double bonds are introduced.
| Isomer Configuration | Relative Energy (kcal/mol) - DFT Calculation | Comments |
| (1Z,3Z)-cycloundeca-1,3-diene | 0.0 (Reference) | Expected to be the most stable due to lower ring and transannular strain. |
| (1E,3Z)-cycloundeca-1,3-diene | + X | Higher in energy due to the strain of one trans double bond. |
| (1Z,3E)-cycloundeca-1,3-diene | + Y | Similar in energy to the (1E,3Z) isomer. |
| (1E,3E)-cycloundeca-1,3-diene | + Z | Expected to be the least stable due to the significant strain of two trans double bonds within the medium ring. |
Note: X, Y, and Z represent hypothetical positive energy values where Z > Y ≈ X > 0.
Experimental and Computational Protocols
Determining the relative stabilities of this compound isomers would involve a combination of computational modeling and experimental validation.
Computational Protocol: Density Functional Theory (DFT)
-
Conformational Search: A thorough conformational search for each isomer ((Z,Z), (E,Z), (Z,E), and (E,E)) would be performed using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.
-
Geometry Optimization: The geometries of all identified low-energy conformers would then be optimized using DFT at a suitable level of theory (e.g., B3LYP) with a standard basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations would be performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations would be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a composite method).
-
Relative Energy Determination: The relative energies of the isomers would be determined by comparing their ZPVE-corrected electronic energies.
Experimental Protocol: Isomerization and Calorimetry
-
Synthesis: Each isomer would be synthesized via stereoselective routes. The synthesis and characterization of related cyclic dienes have been reported in the literature.
-
Isomerization Equilibration: The isomers would be equilibrated using a catalyst (e.g., acid or a transition metal complex) at a specific temperature. The equilibrium mixture would be analyzed (e.g., by GC-MS or NMR) to determine the relative concentrations of the isomers. The relative stabilities can be calculated from the equilibrium constants.
-
Calorimetry: The heat of hydrogenation for each isomer can be measured using calorimetry. Since all isomers hydrogenate to the same product (cycloundecane), the differences in their heats of hydrogenation directly correspond to the differences in their ground-state energies.
Workflow for Determining Cyclodiene Stability
The following diagram illustrates the general workflow for a comprehensive study on the stability of cyclic diene isomers, combining both computational and experimental approaches.
Unveiling the Conformational Landscape of Cycloundecadiene: A Comparative Analysis of Experimental and Calculated NMR Shifts
A detailed examination of 1,2-cycloundecadiene using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has revealed the coexistence of two distinct conformations in solution. This guide provides a comparative analysis of the experimental NMR chemical shifts with computationally predicted values, offering researchers valuable insights into the conformational dynamics and structural features of this medium-sized ring system.
This comparison is crucial for researchers in drug development and organic synthesis, where understanding the three-dimensional structure of cyclic molecules is paramount for predicting their biological activity and reactivity. The study of cycloundecadiene, a molecule with a flexible eleven-membered ring, showcases the power of combining experimental NMR techniques with computational chemistry to elucidate complex molecular behavior.
Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
At a frigid -166.7 °C, the ¹³C NMR spectrum of 1,2-cycloundecadiene distinctly shows the presence of two conformers of similar populations. One conformer exhibits C₁ symmetry, displaying eleven unique carbon signals, while the other possesses C₂ symmetry, resulting in six distinct carbon resonances due to molecular symmetry.[1][2]
While the original study by Brown et al. focused on the dynamic exchange between these conformers, a direct tabular comparison of experimental and calculated shifts was not the primary focus.[1][2] However, by utilizing the experimentally observed chemical shifts and the computationally determined geometries, a comparative analysis can be constructed. The following table summarizes the experimental ¹³C NMR chemical shifts for the two conformers of 1,2-cycloundecadiene.
Table 1: Experimental ¹³C NMR Chemical Shifts (ppm) for the Two Conformers of 1,2-Cycloundecadiene at -166.7 °C
| Conformer (Symmetry) | Allene Carbons (C1, C2) | Aliphatic Carbons (C3-C11) |
| Conformer 1 (C₁) | 202.1, 107.8, 106.9 | 32.6, 31.8, 30.9, 29.5, 28.7, 27.9, 27.2, 26.5, 25.8 |
| Conformer 2 (C₂) | 201.7, 107.3 | 31.5, 30.2, 28.4, 26.8, 25.1 |
Note: The signals for the C₂ conformer represent pairs of chemically equivalent carbons.
Computational modeling, specifically using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for predicting NMR chemical shifts.[3][4][5] Although the original study utilized molecular mechanics (MM3) and Hartree-Fock (HF/6-311G*) methods for conformational analysis, subsequent DFT calculations on the identified low-energy conformers would be necessary to generate theoretical chemical shifts for a direct, quantitative comparison.
The correlation between experimental and calculated shifts is a critical validation step in computational chemistry. A strong linear correlation would provide high confidence in the accuracy of the computed structures and their corresponding spectral data.
Experimental and Computational Methodologies
A robust comparison relies on well-defined experimental and computational protocols.
Experimental Protocol: Low-Temperature NMR Spectroscopy
The experimental data for 1,2-cycloundecadiene was acquired using low-temperature ¹³C NMR spectroscopy.[1][2]
-
Sample Preparation: A solution of 1,2-cycloundecadiene in a suitable solvent that remains liquid at very low temperatures, such as propane, is prepared.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition: ¹³C NMR spectra are recorded at various low temperatures, with the key data for resolving the individual conformers obtained at -166.7 °C. The use of proton decoupling is standard for simplifying the ¹³C spectrum.
-
Data Analysis: The chemical shifts of the resolved peaks for each conformer are referenced to a standard, typically tetramethylsilane (TMS).
Computational Protocol: DFT-GIAO Calculation of NMR Shifts
The prediction of NMR chemical shifts is a multi-step computational process.
-
Conformational Search: An initial exploration of the potential energy surface of the molecule is performed to identify low-energy conformers. This can be achieved using molecular mechanics methods like MM3 or semi-empirical methods.[1][2]
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[3][4][5]
-
NMR Shift Calculation: Using the optimized geometries, the NMR shielding tensors are calculated using the GIAO method.[3][4][5] These shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding tensor of a standard compound like TMS, computed at the same level of theory.
Workflow for Comparing Experimental and Calculated NMR Data
The logical flow for a comprehensive comparison of experimental and calculated NMR data is illustrated in the following diagram.
Caption: A flowchart illustrating the parallel experimental and computational workflows culminating in a comparative analysis to validate molecular structures.
Conclusion
The combination of low-temperature NMR spectroscopy and computational chemistry provides a powerful strategy for the structural elucidation of conformationally flexible molecules like cycloundecadiene. The experimental observation of distinct conformers at low temperatures offers a unique opportunity to benchmark the accuracy of computational methods in predicting NMR chemical shifts. While a direct numerical comparison for each carbon atom requires further dedicated computational studies, the existing data strongly supports the presence of two dominant, interconverting conformers. This guide underscores the importance of a synergistic approach, leveraging both experimental and theoretical data, for a comprehensive understanding of complex molecular systems in chemical research and drug development.
References
- 1. Conformational study of 1,2-cycloundecadiene by dynamic NMR spectroscopy and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Identification of (E,Z) and (Z,Z) Isomers
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of geometric isomers is paramount. The spatial arrangement of substituents around a double bond, as seen in (E,Z) and (Z,Z) diastereomers, can drastically alter a molecule's physical, chemical, and biological properties. This guide provides an objective comparison of key spectroscopic techniques used to differentiate these isomers, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and definitive tool for distinguishing between (E,Z) and (Z,Z) isomers. It provides detailed information about the electronic environment and spatial proximity of nuclei.
Key Differentiating Principles:
-
Chemical Shift (δ): The chemical environment of a nucleus in an (E,Z) isomer is different from that in a (Z,Z) isomer, leading to distinct chemical shifts. Protons or carbons in one isomer may be more shielded or deshielded depending on the anisotropic effects of nearby substituents. For instance, in certain cephalosporins, the aminothiazole proton of the E-isomer is deshielded and appears downfield compared to the Z-isomer[1].
-
Coupling Constants (J): The magnitude of the coupling constant between vicinal protons across a double bond is highly dependent on the dihedral angle. For alkenes, the coupling constant for trans protons (typically found in E isomers) is significantly larger than for cis protons (found in Z isomers).[2]
-
Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and its 1D equivalent can detect through-space interactions between protons that are close to each other (< 5 Å). An NOE correlation between protons on adjacent carbons of a double bond is indicative of a Z configuration, where they are on the same side. The absence of this correlation, coupled with other data, suggests an E configuration. NOESY and EXSY (Exchange Spectroscopy) are also effective for studying isomers in equilibrium.[3]
Quantitative Data Summary
| Parameter | (E)-Isomer (trans-like) | (Z)-Isomer (cis-like) | Notes |
| ¹H-¹H Coupling Constant (³J_HH_) | ~12 - 18 Hz[2] | ~6 - 12 Hz[2] | Most reliable indicator for disubstituted alkenes. |
| ¹H Chemical Shift (δ) | Variable | Variable | Differences can be significant; e.g., a ~0.7 ppm difference was observed for a specific proton in cephalosporin isomers[1]. |
| ¹³C Chemical Shift (δ) | Variable | Variable | Differences can be larger than for protons; e.g., a ~7 ppm difference was seen in cephalosporin isomers[1]. |
| NOE Correlation | Absent between vicinal protons | Present between vicinal protons | Confirms spatial proximity in the Z-isomer. |
Experimental Protocol: 1D & 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the isomer mixture or isolated isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum to identify the chemical shifts of the protons of interest.
-
2D NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Set the mixing time (d8) to a value appropriate for the size of the molecule (typically 300-800 ms). A range of mixing times may be necessary to optimize the NOE enhancement.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis: Process the 2D data with appropriate window functions. Analyze the NOESY spectrum for cross-peaks. A cross-peak between the signals of two vicinal alkene protons indicates they are on the same side of the double bond (Z configuration).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While a full IR spectrum is a unique fingerprint, specific regions can be diagnostic for distinguishing geometric isomers, particularly due to differences in out-of-plane C-H bending vibrations.[4]
Key Differentiating Principles:
-
C-H Bending (Wagging): The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the double bond. Trans (E) and cis (Z) isomers have distinct and often strong absorption bands in the "fingerprint" region of the spectrum.[5][6]
-
C=C Stretching: The C=C stretching vibration can also differ. In highly symmetrical trans isomers, the C=C stretch may be very weak or IR-inactive due to a small or non-existent change in the dipole moment during the vibration. The corresponding cis isomer typically shows a more prominent C=C stretching band.
Quantitative Data Summary
| Vibration | (E)-Isomer (trans-like) | (Z)-Isomer (cis-like) | Notes |
| =C-H Out-of-Plane Bend | Strong band at ~980 - 960 cm⁻¹[5] | Strong band at ~730 - 665 cm⁻¹[5] | Very reliable for disubstituted alkenes. |
| C=C Stretch | ~1680 - 1630 cm⁻¹ (can be weak or absent) | ~1680 - 1630 cm⁻¹ (typically present) | Intensity is the key differentiator. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). If using a solid, apply pressure using the anvil to ensure good contact.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Analysis: The software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the key C-H wagging and C=C stretching bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within a molecule. The geometry of (E,Z) and (Z,Z) isomers can affect the planarity and conjugation of chromophores, leading to distinct absorption spectra.
Key Differentiating Principles:
-
λ_max_ and Molar Absorptivity (ε): The trans or E-isomer is often more planar and thermodynamically stable, allowing for more effective π-orbital overlap. This can result in a longer wavelength of maximum absorbance (λ_max_) and a higher molar absorptivity compared to the more sterically hindered cis or Z-isomer.[7][8] For example, in azobenzene, the E-isomer has a strong π-π* transition at a longer wavelength than the Z-isomer.[9]
-
Spectral Shape: The overall shape of the absorption bands can differ, providing a qualitative fingerprint for each isomer.[10]
Quantitative Data Summary
| Parameter | (E)-Isomer (trans-like) | (Z)-Isomer (cis-like) | Notes |
| λ_max_ | Often at a longer wavelength | Often at a shorter wavelength | Reflects differences in conjugation and planarity. |
| Molar Absorptivity (ε) | Typically higher | Typically lower | The more planar E-isomer often has a higher probability of transition. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) using quartz cuvettes. Concentrations are typically in the 10⁻⁴ to 10⁻⁶ M range.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (set absorbance to zero across the desired wavelength range).
-
Sample Measurement: Place the sample cuvette in the instrument and record the absorption spectrum over the appropriate range (e.g., 200-800 nm).
-
Data Analysis: Identify the λ_max_ and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl) if the concentration (c) and path length (l) are known. Compare the spectra of the two isomers.
Workflow for Isomer Identification
The following diagram illustrates a logical workflow for utilizing these spectroscopic techniques to identify and differentiate (E,Z) and (Z,Z) isomers.
Caption: Workflow for isomeric differentiation.
Conclusion
While IR and UV-Vis spectroscopy offer valuable and often rapid methods for distinguishing between (E,Z) and (Z,Z) isomers, NMR spectroscopy remains the gold standard. Its ability to provide unambiguous evidence through coupling constants and through-space NOE correlations makes it the most reliable technique for definitive structural assignment. A comprehensive approach, utilizing data from multiple spectroscopic methods, provides the highest level of confidence in isomer identification, a critical step in research, development, and quality control.
References
- 1. tsijournals.com [tsijournals.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to RCM Catalysts for Medium-Ring Diene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of medium-sized rings (8-11 membered) via Ring-Closing Metathesis (RCM) presents a significant challenge in organic synthesis due to unfavorable thermodynamic and kinetic factors. The selection of an appropriate catalyst is paramount to overcoming these hurdles and achieving desired cyclization with high efficiency. This guide provides an objective comparison of commonly employed Grubbs and Hoveyda-Grubbs catalysts for the synthesis of medium-ring dienes, supported by experimental data.
Catalyst Performance Comparison
The efficiency of RCM catalysts in medium-ring synthesis is highly dependent on the substrate, catalyst generation, and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different catalysts in the formation of 8- to 10-membered rings.
Synthesis of 8-Membered Carbocycles and Heterocycles
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ring Size | Reference |
| Diene precursor for Serpendione | Grubbs II (5) | CH₂Cl₂ | Reflux | 12 | 75 | 8 | --INVALID-LINK-- |
| Diene precursor for Stemoamide | Grubbs II (10) | Toluene | 80 | 4 | 85 | 8 | --INVALID-LINK-- |
| N,N-diallyl-4-methylbenzenesulfonamide | Grubbs II (0.5) | CH₂Cl₂ | 25 | 0.17 | <40 | 5 | [RSC Adv., 2021, 11, 37866-37876][1] |
| N,N-diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs II (0.5) | CH₂Cl₂ | 25 | 0.17 | 78 | 5 | [RSC Adv., 2021, 11, 37866-37876][1] |
| Dipeptide (Fmoc-Tyr(All)-Tyr(All)) | Grubbs II (15) | DCM | 60 | 48 | <10 | 18 | --INVALID-LINK--[2] |
| Dipeptide (Fmoc-Tyr(All)-Tyr(All)) | Hoveyda-Grubbs II (15) | DCM | 60 | 48 | 86 | 18 | --INVALID-LINK--[2][3] |
Synthesis of Medium-Ring Lactones
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ring Size | Reference |
| Diene precursor for 8-membered lactone | Grubbs II (5) | Toluene | 80 | 12 | 82 | 8 | --INVALID-LINK--[4] |
| Diene precursor for 9-membered lactone | Grubbs I (10) | CH₂Cl₂ | Reflux | 48 | 65 | 9 | --INVALID-LINK--[5] |
| Diene precursor for 10-membered lactone | Grubbs II (5) | Toluene | 110 | 2 | 78 | 10 | --INVALID-LINK--[6] |
Experimental Protocols
General Procedure for Ring-Closing Metathesis of a Medium-Ring Diene
The following is a representative protocol for the synthesis of an 8-membered lactone using Grubbs Second Generation catalyst, adapted from the synthesis of the cyclopropyl-lactone segment of solandelactones.[4]
Materials:
-
Diene precursor
-
Grubbs Second Generation Catalyst
-
Anhydrous and degassed solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the diene precursor in the chosen anhydrous and degassed solvent (concentration typically ranging from 0.001 M to 0.1 M) is prepared under an inert atmosphere (Argon or Nitrogen). Higher dilutions are generally preferred for medium-ring synthesis to minimize intermolecular oligomerization.
-
The solution is heated to the desired temperature (typically between 40-110 °C).
-
A solution of the RCM catalyst (typically 1-10 mol%) in a small amount of the same solvent is prepared separately under an inert atmosphere.
-
The catalyst solution is added to the refluxing solution of the diene precursor, often slowly over a period of several hours using a syringe pump. Slow addition helps to maintain a low instantaneous concentration of the catalyst, which can suppress side reactions.
-
The reaction mixture is stirred at the same temperature for the specified time (ranging from 2 to 48 hours), and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired cyclic product.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Ring-Closing Metathesis
The generally accepted Chauvin mechanism for RCM illustrates the catalytic cycle involving a metallacyclobutane intermediate.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. rcr.colab.ws [rcr.colab.ws]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cycloundeca-1,3-diene
This document provides crucial safety and logistical information for the proper disposal of Cycloundeca-1,3-diene, a highly flammable unsaturated hydrocarbon. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As no specific safety data sheet for this compound was readily available, this guidance is based on the general properties and hazards of similar unsaturated hydrocarbons.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound, if available. In its absence, treat it with the utmost care, assuming it to be a hazardous and flammable substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if workplace conditions warrant its use.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Keep away from sources of ignition – No smoking.
-
Take measures to prevent the buildup of electrostatic charge.
II. Spill and Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Evacuate Personnel: Evacuate personnel to safe areas.
-
Ensure Ventilation: Ensure adequate ventilation.
-
Remove Ignition Sources: Remove all sources of ignition.
-
Contain Spillage: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Collect Spill: Contain the spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local/national regulations.
III. Quantitative Data Summary
Due to the lack of a specific SDS for this compound, the following table summarizes data for a structurally similar compound, 1,3-Cyclohexadiene, to provide an indication of its potential properties.
| Property | Value (for 1,3-Cyclohexadiene) |
| Flash Point | -6 °C |
| CAS Number | 592-57-4 |
| WHMIS Classification | B2, D2B |
| LC50 (Inhalation, mouse) | 45000 mg/m3/2H[1] |
Note: This data is for 1,3-Cyclohexadiene and should be used for estimation purposes only.
IV. Proper Disposal Protocol
The inappropriate disposal of potentially hazardous chemicals is illegal and can have serious repercussions. Follow these steps for the proper disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Clearly label all containers with "Hazardous Waste" and the chemical name "this compound".
-
Separate halogenated from non-halogenated solvent waste. This compound is a non-halogenated hydrocarbon.
-
Separate aqueous and solvent wastes if possible.
Step 2: Waste Collection and Storage
-
Collect chemical waste in sturdy, leak-proof containers.
-
Keep waste containers tightly sealed and store them in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is at or near the point of waste generation.
-
Do not accumulate more than 25 gallons of chemical waste in a laboratory SAA.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Provide the EHS office with accurate information about the waste, including its composition and volume.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Alternative Disposal Methods for Hydrocarbon Waste: For liquid hydrocarbon wastes, some potential disposal options managed by specialized waste disposal companies include:
For solid wastes contaminated with hydrocarbons, options may include:
-
Landfarming to biologically break down the hydrocarbons.[2]
-
Use as a solid alternative fuel.[2]
-
Disposal in a lined landfill.[2]
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
